H-Cys(Trt)-OtBu.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWWSICTUFREA-BQAIUKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Cys(Trt)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-Trityl-L-cysteine tert-butyl ester hydrochloride, commonly abbreviated as H-Cys(Trt)-OtBu.HCl. This crucial amino acid derivative is a cornerstone in modern peptide synthesis, offering strategic protection of the reactive thiol group of cysteine. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its application, particularly in the context of solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
This compound is a protected form of the amino acid L-cysteine. The trityl (Trt) group protects the sulfhydryl side chain, while the tert-butyl (OtBu) ester protects the C-terminal carboxylic acid. The hydrochloride salt enhances its stability and handling as a laboratory reagent. These protecting groups are strategically chosen for their specific labilities, playing a critical role in orthogonal peptide synthesis strategies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 158009-03-1 | [1][2][3][4] |
| Molecular Formula | C₂₆H₃₀ClNO₂S | [1][2][3][4] |
| Molecular Weight | 456.04 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | [2][4][5] |
| Purity | ≥95-96% | [2][3] |
| IUPAC Name | tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate;hydrochloride | [1][2] |
| Synonyms | S-Trityl-L-cysteine t-butyl ester hydrochloride, H-L-Cys(Trt)-OtBu·HCl | [1][3][5] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [2][3] |
Molecular Structure and Functionality
This compound possesses two key protecting groups that are fundamental to its utility in peptide synthesis:
-
S-Trityl (Trt) Group: This bulky triphenylmethyl group provides robust protection for the highly nucleophilic thiol side chain of cysteine.[6] This prevents undesired side reactions, most notably the formation of disulfide bonds, during the iterative steps of peptide chain elongation.[6] The Trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[6][7]
-
O-tert-Butyl (OtBu) Ester: The tert-butyl ester protects the C-terminal carboxyl group. This group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc protecting group in Fmoc-based SPPS.[8] Similar to the Trityl group, the OtBu ester is cleaved under strong acidic conditions, such as treatment with TFA.[8]
The hydrochloride salt form of the molecule ensures that the N-terminal amine is protonated, which improves the compound's stability and handling characteristics.
Application in Peptide Synthesis: Experimental Protocols
This compound is a versatile building block primarily used in the initial stages of solid-phase peptide synthesis (SPPS), where it can be coupled to a resin to begin the peptide sequence, or in solution-phase synthesis. The following protocols are representative of the use of similarly protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH) in a standard Fmoc/tBu SPPS workflow.
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of a Cysteine Residue
This protocol outlines the standard cycle for elongating a peptide chain on a solid support, which would follow the initial coupling of this compound to the resin. For subsequent cysteine additions, Fmoc-Cys(Trt)-OH would be used.
1. N-terminal Fmoc Deprotection:
- Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
- Procedure:
- Swell the peptide-resin in DMF.
- Treat the resin with the 20% piperidine solution for 3-5 minutes with agitation.
- Drain the solution.
- Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6]
- Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene byproducts.[6]
2. Amino Acid Coupling:
- Materials: Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH, 3-5 equivalents), coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).
- Procedure:
- In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent (and HOBt/OxymaPure if using a carbodiimide) in a minimal amount of DMF.
- Add the base (DIPEA) to the activation mixture.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.[6]
- Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[6]
- If the coupling is incomplete, the step can be repeated.
- Drain the coupling solution and wash the resin extensively with DMF and dichloromethane (DCM).
3. Capping (Optional):
- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the final step where the synthesized peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the S-Trityl and O-tert-butyl groups, are removed.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[9]
2. Cleavage Cocktail Preparation:
- Standard Cocktail (for most peptides): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[7][9]
- Cocktail for Peptides Prone to Oxidation: 92.5% TFA, 2.5% 1,2-ethanedithiol (EDT), 2.5% TIS, 2.5% H₂O.[9]
- Note: Always prepare the cleavage cocktail fresh and perform all steps involving TFA in a well-ventilated fume hood.[9]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[9]
- Incubate the mixture at room temperature with gentle agitation for 2-4 hours.[9]
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[7]
- Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]
- Collect the precipitated peptide by centrifugation or filtration.[7]
- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.[9]
- Dry the crude peptide pellet under vacuum.[9]
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound and its derivatives in peptide synthesis.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).
References
- 1. This compound | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride | 158009-03-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility of H-Cys(Trt)-OtBu.HCl: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility characteristics of S-trityl-L-cysteine tert-butyl ester hydrochloride (H-Cys(Trt)-OtBu.HCl), a critical parameter for its effective use in peptide synthesis, drug development, and various biochemical applications. Due to the limited availability of specific quantitative solubility data, this document provides a comprehensive overview based on the solubility of structurally similar compounds and general principles governing protected amino acids.
Understanding the Solubility Profile
The solubility of this compound is primarily influenced by three key molecular features: the bulky and hydrophobic trityl (Trt) and tert-butyl (OtBu) protecting groups, and the presence of a hydrochloride salt. The large, nonpolar protecting groups tend to decrease solubility in aqueous solutions and favor solubility in organic solvents. Conversely, the hydrochloride salt enhances solubility in more polar organic solvents.
General guidelines for peptides and their derivatives suggest that hydrophobic compounds are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. For protected amino acids with bulky side chains, solubility can be a challenge, and a careful selection of solvents or solvent mixtures is often necessary.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common organic solvents, inferred from data on related compounds and general principles of peptide chemistry.
| Solvent | Chemical Formula | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | DMF is a common solvent for peptide synthesis and is often effective in dissolving protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | A strong solvent for many organic compounds, including hydrophobic peptides and their derivatives.[1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble | Often used in peptide synthesis, particularly for less polar compounds. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Likely Soluble | May require some effort, such as sonication or gentle warming, to achieve dissolution.[1] |
| Methanol (MeOH) | CH₃OH | Polar Protic | Moderately Soluble | The related compound, S-Trityl-L-cysteine, is soluble in methanol.[3] |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Sparingly Soluble | Generally less effective for highly protected, hydrophobic amino acids. |
| Water | H₂O | Polar Protic | Insoluble | The large hydrophobic protecting groups make solubility in aqueous solutions highly unlikely. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for determining the solubility of this compound in a specific organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
-
Sample Preparation and Analysis:
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a new compound like this compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers and drug development professionals are encouraged to use this information to inform their experimental design and optimize the use of this important amino acid derivative.
References
A Technical Guide to the Stability and Storage of H-Cys(Trt)-OtBu.HCl for Researchers and Drug Development Professionals
Introduction:
H-Cys(Trt)-OtBu.HCl, or S-trityl-L-cysteine tert-butyl ester hydrochloride, is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The integrity and purity of this reagent are paramount to ensure the successful synthesis of target peptides and pharmaceuticals. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, offering guidance to researchers, scientists, and drug development professionals on its handling, potential degradation pathways, and methods for assessing its purity over time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₆H₃₀ClNO₂S |
| Molecular Weight | 456.04 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% to ≥97% (by HPLC) |
| Protecting Groups | S-trityl (Trt), tert-butyl (OtBu) ester |
Recommended Storage Conditions
The stability of this compound is influenced by temperature, moisture, and air exposure. While supplier recommendations can vary, the following conditions are advised for maximizing shelf-life and maintaining purity.
| Condition | Short-Term Storage (Weeks to Months) | Long-Term Storage (Months to Years) |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen)[1][2] |
| Atmosphere | Tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. | Tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[3] |
| Moisture | Store with a desiccant. Avoid repeated opening of the container. Allow the container to warm to room temperature before opening to prevent condensation.[1][2] | Store in a desiccator. For hygroscopic compounds like protected amino acids, minimizing moisture exposure is critical.[4] |
| Light | Store in a light-resistant container. | Store in a dark, light-resistant container. |
Rationale for Recommendations:
-
Low Temperature: Reduces the rate of potential degradation reactions. For long-term storage, freezing is the preferred method for many protected amino acids and peptides to ensure maximum stability.[1]
-
Inert Atmosphere: The cysteine thiol group, even when protected, can be susceptible to oxidation over long periods. An inert atmosphere minimizes this risk.
-
Moisture Control: this compound is a hydrochloride salt and can be hygroscopic. Absorbed moisture can lead to hydrolysis of the protecting groups. It is crucial to allow the product to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.[1][2]
Potential Degradation Pathways
The primary modes of degradation for this compound involve the cleavage of its acid-labile protecting groups: the S-trityl (Trt) group and the tert-butyl (OtBu) ester. The presence of the hydrochloride salt indicates a slightly acidic nature, which could potentially contribute to auto-catalytic degradation over time, especially in the presence of moisture.
3.1. Acid-Catalyzed Deprotection:
Both the Trityl and tert-butyl ester groups are susceptible to cleavage under acidic conditions. The Trityl group is particularly labile to mild acids.
-
Detritylation: The S-Trityl bond can be cleaved by acid to yield the free thiol, H-Cys-OtBu.HCl, and the triphenylmethyl cation.
-
De-tert-butylation: The tert-butyl ester can be hydrolyzed by acid to the corresponding carboxylic acid, H-Cys(Trt)-OH, and isobutylene.
The following diagram illustrates the potential acid-catalyzed degradation pathways.
Caption: Potential degradation pathways of this compound.
3.2. Oxidation:
While the trityl group offers significant protection to the thiol, oxidation to the corresponding sulfoxide or disulfide (if detritylation occurs) remains a possibility, particularly with prolonged exposure to air.
Experimental Protocols for Stability Assessment
A well-designed stability study is crucial for determining the shelf-life and optimal storage conditions for this compound. A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
4.1. Forced Degradation Study Protocol:
Forced degradation studies expose the compound to stress conditions to accelerate degradation.[3][5][6][7][8]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis. |
| Oxidation | Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours. |
| Thermal Stress | Store the solid compound at 60°C for 1 week. |
| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
4.2. Stability-Indicating HPLC Method:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity of this compound and separating it from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25°C |
4.3. Long-Term Stability Study Protocol:
To establish a definitive shelf-life, a long-term stability study under the recommended storage conditions is necessary.
-
Sample Preparation: Aliquot this compound into multiple sealed, light-resistant vials under an inert atmosphere.
-
Storage: Store the vials at the recommended long-term storage condition (-20°C) and, for comparison, at a refrigerated condition (2-8°C) and an accelerated condition (e.g., 25°C/60% RH).
-
Time Points: Analyze samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, assess the purity of the sample using the validated stability-indicating HPLC method. Also, perform visual inspection for any changes in physical appearance.
The logical relationship for a long-term stability study is depicted below.
Caption: Logical flow of a long-term stability study.
Conclusion and Best Practices
While this compound is a relatively stable compound when handled correctly, its purity can be compromised by improper storage. The presence of acid-labile protecting groups necessitates careful control of temperature and moisture. For optimal long-term stability, storage at -20°C under a dry, inert atmosphere is strongly recommended. Researchers should consider performing their own stability assessments, especially for critical applications. By adhering to these guidelines, scientists and drug development professionals can ensure the quality and reliability of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. resolvemass.ca [resolvemass.ca]
The OtBu Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic deployment of protecting groups is fundamental to success. Among the arsenal of tools available for the temporary masking of carboxylic acid functionalities, the tert-butyl (OtBu) ester stands as a paragon of reliability and versatility. Its widespread application, particularly in the demanding field of peptide synthesis and the development of complex pharmaceuticals, is a testament to its unique blend of stability and controlled lability. This in-depth technical guide provides a comprehensive examination of the OtBu protecting group, from its core chemical principles and applications to detailed experimental protocols and quantitative data.
Core Function and Chemical Properties
The primary role of the OtBu group is to mask the reactivity of a carboxylic acid.[1][2] By converting the acidic proton into a sterically hindered ester, it prevents the carboxyl group from engaging in undesirable side reactions, such as acting as a nucleophile or an acid.[3] This protection is crucial in complex syntheses where other functional groups need to be modified under conditions that would otherwise affect a free carboxylic acid.
The utility of the OtBu group is defined by its distinct chemical properties:
-
Exceptional Stability: The tert-butyl ester is remarkably stable under basic and nucleophilic conditions. This is largely due to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from attack. This stability is a cornerstone of its use in modern Solid-Phase Peptide Synthesis (SPPS).[1][4][5]
-
Acid Lability: The OtBu ester is readily and cleanly cleaved under strongly acidic conditions.[1][6][7] This cleavage proceeds through a mechanism involving the formation of the stable tert-butyl cation.
-
Orthogonality: The differential stability of the OtBu group (acid-labile) compared to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, is a prime example of an orthogonal protection strategy.[1][3] This orthogonality allows for the selective removal of one protecting group without affecting the other, a critical principle in complex synthetic endeavors like SPPS.[8]
Applications in Drug Development and Peptide Synthesis
The OtBu protecting group is a workhorse in the pharmaceutical industry, particularly in the synthesis of peptide-based active pharmaceutical ingredients (APIs).[1] In the widely adopted Fmoc/tBu strategy for SPPS, the side chains of acidic amino acids like aspartic acid and glutamic acid are protected as tert-butyl esters.[3][9] This prevents their side-chain carboxyl groups from interfering with the peptide bond formation.[1] The OtBu groups remain intact during the repetitive, base-mediated removal of the N-terminal Fmoc group and are then removed in the final step of the synthesis, typically during cleavage of the peptide from the solid support with a strong acid cocktail containing trifluoroacetic acid (TFA).[3][10]
Beyond linear peptide synthesis, the selective deprotection of the OtBu group allows for targeted modifications, such as the formation of cyclic peptides or the conjugation of peptides to other molecules like drugs or biomaterials, which can enhance stability, bioavailability, or targeting capabilities.[2]
Reaction Mechanisms
The chemical principles governing the utility of the OtBu ester are best understood through its reaction mechanisms for both protection and deprotection.
Protection of Carboxylic Acids
The most common method for introducing an OtBu ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[3] The reaction proceeds via the formation of a stable tert-butyl cation, which is then intercepted by the carboxylic acid.[7]
Deprotection of OtBu Esters
The cleavage of OtBu esters is typically achieved under acidic conditions, proceeding through the formation of a stable tert-butyl cation and releasing the free carboxylic acid.[11][12]
Quantitative Data on Protection and Deprotection
The efficiency of OtBu ester formation and cleavage is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various literature sources.
Table 1: Selected Methods for the Protection of Carboxylic Acids as tert-Butyl Esters
| Substrate | Reagents | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Various Amino Acids | Tf₂NH (1.1 eq) | t-BuOAc | 0.5-5 h | 0-RT | 68-99 | [13] |
| Phenylacetic Acid | Boc₂O, DMAP | CH₂Cl₂ | 2 h | RT | 98 | [13] |
| Various Carboxylic Acids | tert-Butanol, DCC, DMAP | CH₂Cl₂ | 12 h | RT | 92 | [13] |
| L-pyroglutamic acid | AcOᵗBu, HClO₄ | - | 18 h | RT | 70 | [14] |
Table 2: Selected Methods for the Deprotection of tert-Butyl Esters
| Substrate | Reagents/Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Aromatic t-Butyl Ester | p-TsOH, Microwave | - | 3-4 min | N/A | High | [3] |
| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | DCM | 3 h | RT | Quantitative | [3] |
| Various t-butyl esters | Aqueous Phosphoric Acid | - | N/A | RT | High | [3][15] |
| t-Butyl ethyl succinate | Tris(4-bromophenyl)ammonium radical cation, triethylsilane | - | N/A | N/A | 95% (mono-acid) | [3] |
| Fmoc-Asp(OtBu)-OH | 0.1 N HCl in HFIP | HFIP | 4 h | RT | Quantitative | [16] |
| N-(PhF)glutamate α,γ-di-tert-butyl ester | ZnBr₂ (1000 mol %) | DCM | 24 h | RT | - | [17] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using tert-Butanol and DCC
This protocol describes a general procedure for the esterification of a carboxylic acid with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
tert-Butanol (1.2-2.0 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.1 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol), tert-butanol (1.2-2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 mmol) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of an OtBu Ester using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the cleavage of tert-butyl esters.[5]
Materials:
-
OtBu-protected compound (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the OtBu-protected compound in DCM.[5]
-
Add an equal volume of TFA to the solution (e.g., 1:1 TFA/DCM).[3]
-
Stir the reaction mixture at room temperature.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[3][5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][18]
-
To precipitate the deprotected product, add the concentrated residue dropwise to a tenfold volume of cold diethyl ether.[18]
-
Collect the precipitate by filtration or centrifugation.[18]
-
Wash the solid with cold diethyl ether to remove scavengers and byproducts.[18]
-
Dry the product under vacuum.
Protocol 3: Mild Deprotection of an OtBu Ester using Aqueous Phosphoric Acid
This method provides a greener and milder alternative for OtBu cleavage.[5][15]
Materials:
-
OtBu-protected compound (1.0 mmol)
-
Toluene or DCM
-
85 wt % aqueous phosphoric acid
Procedure:
-
Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[5]
-
Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[5]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by crystallization or chromatography if necessary.
Workflow Visualizations
Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
The OtBu group is integral to the Fmoc/tBu SPPS workflow. The following diagram illustrates the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as peptide synthesis, is the bedrock of numerous applications, from fundamental biochemical research to the development of novel therapeutics. The success of peptide synthesis hinges on a crucial chemical strategy: the use of protecting groups. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions and ensure the orderly construction of the desired peptide chain.
This technical guide provides a comprehensive exploration of protected amino acids in peptide synthesis. We will delve into the core principles of amino acid protection, compare the two dominant strategies in solid-phase peptide synthesis (SPPS), provide detailed experimental protocols, and present quantitative data to inform your synthetic approaches.
The Imperative of Protection in Peptide Synthesis
Amino acids are bifunctional molecules, possessing both a reactive amino group (-NH2) at the N-terminus and a reactive carboxyl group (-COOH) at the C-terminus. Many amino acids also feature reactive side chains. Without protection, the activation of a carboxyl group for peptide bond formation would lead to a chaotic polymerization, with amino acids indiscriminately reacting with one another.[1]
To control this process, temporary protecting groups are attached to the N-terminus of the incoming amino acid, and semi-permanent protecting groups are used for reactive side chains. This ensures that only the desired peptide bond is formed. The concept of orthogonality is central to this strategy, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2]
The Two Pillars of Solid-Phase Peptide Synthesis: Boc and Fmoc Strategies
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. This simplifies the purification process, as excess reagents and byproducts can be washed away after each step.[3] Two primary strategies, named after their respective N-terminal protecting groups, dominate the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.
The Boc/Bzl Strategy: The Classic Approach
The Boc strategy, the original method for SPPS, employs the acid-labile Boc group for temporary N-terminal protection.[3] The side chains of trifunctional amino acids are typically protected with benzyl-based (Bzl) groups, which are also acid-labile but require much stronger acidic conditions for removal.[]
Key Characteristics of the Boc Strategy:
-
Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
-
Side-Chain Protection: Benzyl-based ethers, esters, and carbamates are common.
-
Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
Advantages: The Boc strategy can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[6][7]
-
Disadvantages: The use of hazardous and corrosive strong acids like HF necessitates specialized equipment and stringent safety precautions.[6]
The Fmoc/tBu Strategy: The Modern Standard
Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc group for N-terminal protection.[] This approach is truly orthogonal, as the side-chain protecting groups are acid-labile.[2]
Key Characteristics of the Fmoc Strategy:
-
Nα-Deprotection: The Fmoc group is cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8]
-
Side-Chain Protection: Acid-labile groups based on the tert-butyl (tBu) moiety are typically used.[]
-
Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using TFA.[2]
-
Advantages: The Fmoc strategy employs milder reaction conditions, making it compatible with a wider range of sensitive amino acids and post-translational modifications. It is also more amenable to automation.[]
-
Disadvantages: For some hydrophobic sequences, the neutral peptide backbone after Fmoc deprotection can facilitate aggregation, potentially leading to lower yields and purity compared to the Boc strategy.[7]
A Deeper Dive into Protecting Groups
N-Terminal Protecting Groups
The choice of the temporary N-terminal protecting group defines the overall synthetic strategy.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in N,N-Dimethylformamide (DMF) | |
| Benzyloxycarbonyl | Cbz or Z | H₂/Pd, HBr/AcOH, or Na/liquid ammonia[9] |
Side-Chain Protecting Groups
The selection of side-chain protecting groups is crucial for preventing unwanted reactions and ensuring the integrity of the final peptide. The choice of side-chain protection is dictated by the chosen N-terminal protection strategy (Boc or Fmoc) to maintain orthogonality.
| Amino Acid | Functional Group | Boc Strategy Protecting Group (Deprotection) | Fmoc Strategy Protecting Group (Deprotection) |
| Arginine (Arg) | Guanidinium | Tosyl (Tos) (HF) | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) (TFA) |
| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) (HF) | tert-Butyl ester (OtBu) (TFA) |
| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) (HF) | Trityl (Trt) (TFA) |
| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) (HF) | tert-Butyl ester (OtBu) (TFA) |
| Histidine (His) | Imidazole | Dinitrophenyl (Dnp) (Thiophenol) | Trityl (Trt) (TFA) |
| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) (HF) | tert-Butyloxycarbonyl (Boc) (TFA) |
| Serine (Ser) | Hydroxyl | Benzyl (Bzl) (HF) | tert-Butyl (tBu) (TFA) |
| Threonine (Thr) | Hydroxyl | Benzyl (Bzl) (HF) | tert-Butyl (tBu) (TFA) |
| Tryptophan (Trp) | Indole | Formyl (For) (Piperidine) | tert-Butyloxycarbonyl (Boc) (TFA) |
| Tyrosine (Tyr) | Phenol | 2-Bromobenzyloxycarbonyl (2-Br-Z) (HF) | tert-Butyl (tBu) (TFA) |
Quantitative Data in Peptide Synthesis
The efficiency of peptide synthesis is influenced by several factors, including the choice of protecting groups, coupling reagents, and the specific peptide sequence.
Comparative Yield of Boc vs. Fmoc Strategies for a Hydrophobic Peptide
The synthesis of hydrophobic peptides is often challenging due to aggregation. The Boc strategy can sometimes offer an advantage in these cases.
| Strategy | Peptide Sequence | Crude Purity (%) | Overall Yield (%) | Reference |
| Boc-SPPS | Amyloid-beta (1-42) | >70 | ~15-25 | [7] |
| Fmoc-SPPS | Amyloid-beta (1-42) | 50-60 | ~5-15 | [7] |
Note: These are representative values and can vary significantly based on the specific protocol and purification methods used.
Performance of Common Peptide Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Moderate |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low |
Data compiled from multiple sources for the synthesis of various peptides.[10][11]
Experimental Protocols
The following are generalized protocols for key steps in solid-phase peptide synthesis. Note: These are starting points and may require optimization based on the specific peptide sequence and available resources. Always consult safety data sheets for all reagents and perform reactions in a well-ventilated fume hood.
Synthesis of Protected Amino Acids
This procedure describes the protection of an amino acid using di-tert-butyl dicarbonate.[12]
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.
-
This procedure describes the protection of an amino acid using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[13]
-
Silylation: Suspend the amino acid (20 mmol) in methylene chloride (20 mL) and add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA. Reflux the mixture until a clear solution is obtained (1-8 hours).
-
Fmocylation: Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in methylene chloride (30 mL) over 10-15 minutes. Stir at room temperature until the reaction is complete (2-73 hours), as monitored by TLC or HPLC.
-
Work-up:
-
Add methanol (10 mL) and stir for 30 minutes.
-
Evaporate the mixture to dryness.
-
If a solid forms, add water (30 mL), stir for 30 minutes, filter, and wash with 10% aqueous citric acid/methanol (1:1), followed by water until the filtrate is neutral. Dry the product under vacuum.
-
If an oil forms, add water and ethyl acetate. Adjust the pH of the aqueous phase to 2 with 1N HCl. Extract with ethyl acetate, wash the organic phase with water and brine, and dry over sodium sulfate. Evaporate the solvent to yield the N-Fmoc-amino acid.
-
Solid-Phase Peptide Synthesis Protocols
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA/DCM and agitate for 15-25 minutes.
-
-
Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove residual TFA.
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
-
Washing: Wash the resin thoroughly with DCM to remove excess base.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 15-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF and DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Activation: In a separate vessel, dissolve the Nα-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin. Add a base (e.g., DIEA, 4-6 equivalents) to initiate the coupling reaction.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.
Visualizing the Workflow: SPPS Diagrams
The logical flow of solid-phase peptide synthesis can be visualized using diagrams. The following are representations of the cyclical nature of the Boc and Fmoc strategies.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Conclusion
The use of protected amino acids is an indispensable strategy in the chemical synthesis of peptides. The choice between the Boc and Fmoc methodologies depends on the specific requirements of the target peptide, with the Fmoc strategy being the more common choice for routine synthesis due to its milder conditions. A thorough understanding of the principles of orthogonal protection, the characteristics of different protecting groups, and the nuances of the synthetic protocols is essential for any researcher, scientist, or drug development professional working in this field. This guide provides a solid foundation for navigating the complexities of peptide synthesis and successfully producing peptides of high purity and yield.
References
- 1. biosynth.com [biosynth.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
H-Cys(Trt)-OtBu.HCl CAS number and molecular weight
Introduction: This document provides a concise technical overview of H-Cys(Trt)-OtBu.HCl, a pivotal building block in peptide synthesis and related research areas. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Compound Identification and Properties
This compound, chemically known as tert-butyl S-trityl-L-cysteinate hydrochloride, is a protected form of the amino acid cysteine. The trityl (Trt) group protects the thiol side chain, while the tert-butyl (OtBu) ester protects the C-terminus. This dual protection strategy is instrumental in complex peptide synthesis, preventing unwanted side reactions.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 158009-03-1 | [1][2][3][4] |
| Molecular Formula | C26H30ClNO2S | [1][2][3][4] |
| Molecular Weight | 456.04 g/mol | [2][3][5][6] |
Physicochemical Characteristics
| Property | Value |
| Appearance | White powder |
| Purity | ≥96% - ≥99% (HPLC)[3][4] |
| Melting Point | 68-74 °C[4] |
| Storage Conditions | Store at room temperature or 0-8 °C, keep dry.[3][4] |
Experimental Protocols & Applications
While specific experimental protocols are highly dependent on the target molecule, the general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) follows a well-established methodology.
General Workflow for Peptide Synthesis using this compound
Applications in Research and Development
This compound is a valuable reagent in various applications, including:
-
Peptide Synthesis: It serves as a key building block for introducing cysteine residues into peptide sequences. The trityl protecting group is labile to acid, allowing for its removal during the final cleavage step.
-
Drug Discovery: The modification of cysteine residues is a common strategy in designing novel therapeutics, including peptidomimetics and protein-drug conjugates.
-
Diagnostic Tools: It is utilized in the development of diagnostic assays that rely on specific peptide-biomolecule interactions.[4]
Logical Relationships in Protective Group Strategy
The choice of protecting groups is critical for successful peptide synthesis. The diagram below illustrates the compatibility of the Trt and OtBu protecting groups with the commonly used Fmoc strategy.
References
- 1. a2bchem.com [a2bchem.com]
- 2. H-Cys(Trt)-OtBu HCl - CAS:158009-03-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 158009-03-1 H-Cys(Trt)-OtBu・HCl | 渡辺化学工業株式会社 [watanabechem.co.jp]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using H-Cys(Trt)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of H-Cys(Trt)-OtBu.HCl as the C-terminal amino acid in solid-phase peptide synthesis (SPPS). Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The use of a trityl (Trt) protecting group for the thiol side chain and a tert-butyl (OtBu) ester for the C-terminus offers an acid-labile protection strategy compatible with the widely used Fmoc/tBu SPPS methodology.
Introduction
This compound is a convenient building block for the synthesis of peptides with a C-terminal cysteine. The trityl (Trt) group provides robust protection for the nucleophilic thiol side chain during peptide elongation, preventing side reactions such as oxidation and alkylation. Both the Trt and the OtBu protecting groups are readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin. This application note outlines the key considerations and provides a detailed protocol for the successful incorporation of this compound into peptide sequences.
Key Considerations
Racemization of C-terminal Cysteine: Cysteine is highly susceptible to racemization during activation and coupling, particularly when it is the C-terminal residue. This is a critical consideration when using this compound. To minimize racemization, it is highly recommended to:
-
Use 2-chlorotrityl chloride (2-CTC) resin: This resin allows for the loading of the first amino acid under mild basic conditions, avoiding the need for pre-activation of the carboxylic acid, which is a major cause of racemization.
-
Employ specific coupling reagents for subsequent amino acids: For the coupling of the second amino acid to the C-terminal cysteine, base-mediated activation methods should be avoided. The use of carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is recommended.
Cleavage and Deprotection: The final cleavage from the resin and removal of protecting groups requires a carefully formulated cleavage cocktail.
-
Scavengers are essential: The cleavage of the Trt group generates stable trityl cations, which can re-alkylate nucleophilic residues like the deprotected cysteine thiol or tryptophan. Similarly, the cleavage of the OtBu ester and other tBu-based side-chain protecting groups generates tert-butyl cations. Therefore, the inclusion of scavengers such as triisopropylsilane (TIS) is mandatory to irreversibly quench these reactive carbocations.
-
Thiol scavengers: For peptides containing multiple cysteine residues, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail helps to maintain the cysteine in its reduced state and prevent premature disulfide bond formation.
Data Presentation
The following tables summarize quantitative data related to the incorporation of Cys(Trt) derivatives in SPPS. Note that this data is primarily derived from studies using Fmoc-Cys(Trt)-OH, but the principles regarding racemization and coupling efficiency are directly applicable to the use of this compound as the C-terminal residue.
Table 1: Racemization of C-terminal Cys(Trt) with Different Coupling Methods
| Coupling Reagent/Base | Racemization (%) | Remarks |
| HBTU/DIPEA | High (can exceed 10%) | Base-mediated activation significantly increases racemization risk. |
| DIPCDI/HOBt | Low (typically <1%) | Carbodiimide activation without a strong base is preferred. |
| DIC/Oxyma Pure | 3.3% | A common and effective method for minimizing racemization. |
| Pre-formed Symmetrical Anhydrides | Negligible | An effective but less commonly used method in automated SPPS. |
Table 2: Common Cleavage Cocktails for Cys(Trt)-containing Peptides
| Reagent Cocktail | Composition (v/v) | Application |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | A good general-purpose "odorless" cocktail for peptides with Trt-protected residues.[1] |
| Standard TFA/TIS | TFA/Water/TIS (95:2.5:2.5) | Suitable for peptides without other sensitive residues like methionine or tryptophan. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides containing multiple sensitive residues including Cys, Met, and Trp. |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the initial loading of the C-terminal amino acid onto the resin, which is a critical step for minimizing racemization.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin loading capacity) in DCM. Add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent more than the amino acid hydrochloride) to neutralize the salt and form the free amine.
-
Loading Reaction: Add the neutralized amino acid solution to the swollen resin. Agitate the mixture gently for 1-2 hours at room temperature.
-
Capping: To cap any remaining unreacted chlorotrityl groups on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of the first amino acid can be determined by a gravimetric method or by Fmoc analysis after coupling and deprotecting the second amino acid.
Protocol 2: Standard SPPS Cycle for Peptide Elongation
This protocol outlines a standard manual SPPS workflow for the elongation of the peptide chain.
-
Resin Swelling: Swell the H-Cys(Trt)-OtBu-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), HOBt or Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF. This step is crucial for preventing the formation of deletion sequences.
-
Washing: After coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then with DCM to prepare for the next cycle.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt, OtBu, and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v) . For peptides also containing methionine or tryptophan, a more scavenger-rich cocktail like Reagent K is recommended. Caution: Always prepare and use TFA-containing solutions in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows
Caption: Workflow for SPPS using this compound.
Caption: Functional roles of cysteine residues in peptides.
References
Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis Utilizing H-Cys(Trt)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of C-terminal cysteine residues in peptide synthesis using Fmoc-H-Cys(Trt)-OtBu.HCl. This approach is particularly valuable for the synthesis of complex peptides and those requiring a free C-terminal carboxylic acid post-synthesis. However, it presents unique challenges that necessitate careful optimization of synthesis and cleavage protocols.
The use of a C-terminal cysteine is crucial for many applications, including the formation of disulfide bridges to stabilize peptide structure, conjugation to other molecules, and the synthesis of thioesters for native chemical ligation.[1][2] The trityl (Trt) group provides effective protection for the cysteine thiol during synthesis, while the tert-butyl (tBu) ester protects the C-terminal carboxyl group. Both are labile to trifluoroacetic acid (TFA), allowing for simultaneous deprotection and cleavage from the resin.[3][4]
Key challenges associated with the use of C-terminal cysteine in Fmoc-SPPS include:
-
Racemization: The α-carbon of the C-terminal cysteine is susceptible to epimerization under the basic conditions of Fmoc deprotection (piperidine treatment).[2][3][5]
-
β-Elimination: A significant side reaction is the base-induced β-elimination of the protected thiol group, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine to form an undesired 3-(1-piperidinyl)alanine adduct.[1][6]
-
S-tert-butylation: During the final TFA cleavage, the tBu cations generated from the cleavage of tBu-based protecting groups can react with the deprotected cysteine thiol, leading to the formation of S-tert-butylated cysteine residues.[7]
To mitigate these challenges, specific strategies are recommended, such as the use of sterically hindered resins like 2-chlorotrityl (2-CTC) resin, careful selection of coupling reagents, and optimized cleavage cocktails containing effective scavengers.[3][6]
Data Presentation
Table 1: Influence of Coupling Reagents on Racemization of Fmoc-Cys(Trt)-OH
| Coupling Reagent/Condition | Racemization (%) | Notes |
| DIPCDI/Oxyma Pure | 3.3% | Recommended for minimizing racemization.[3][4] |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Phosphonium/uronium reagents can increase racemization, especially with heating.[4] |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | Higher temperatures significantly increase the rate of racemization.[4] |
Table 2: Effect of Cleavage Conditions on C-terminal Cys S-tert-butylation
| Cleavage Cocktail & Conditions | S-tert-butylation (%) | Notes |
| TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4% | Standard cleavage conditions can lead to significant side product formation.[4][7] |
| TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3% | Increased temperature and time exacerbate the S-tert-butylation side reaction.[4][7] |
Experimental Protocols
Protocol 1: Loading of Fmoc-H-Cys(Trt)-OtBu.HCl onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of the first amino acid onto the highly acid-sensitive 2-CTC resin, which helps to minimize racemization and β-elimination at the C-terminal cysteine.
-
Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin (loading capacity typically 1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-H-Cys(Trt)-OtBu.HCl and 4 equivalents of diisopropylethylamine (DIPEA) in a minimal amount of DCM.
-
Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture gently for 2-4 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.[8]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 1 hour. The loading efficiency can be determined gravimetrically or by Fmoc quantification.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines a standard manual SPPS workflow for the incorporation of subsequent amino acids.
-
Resin Swelling: Swell the resin-bound peptide in DMF (10 mL per gram of resin) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 3 equivalents of a coupling agent (e.g., DIC/HOBt or DIC/Oxyma) in DMF.[3][9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt, tBu, and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.[4]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A highly effective cocktail for minimizing side reactions with cysteine is TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . TIS is a crucial scavenger for the trityl cations.[3][4] For peptides containing multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) can be beneficial to maintain a reducing environment.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[4]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.[4]
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for Fmoc-SPPS with H-Cys(Trt)-OtBu.HCl.
Caption: Key side reactions in SPPS of C-terminal cysteine.
References
- 1. bachem.com [bachem.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling H-Cys(Trt)-OtBu.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection of appropriate coupling reagents and protocols for the successful incorporation of the sterically hindered amino acid derivative, H-Cys(Trt)-OtBu.HCl, in both solid-phase and solution-phase peptide synthesis. The bulky trityl (Trt) group on the cysteine thiol and the tert-butyl (OtBu) ester at the C-terminus present unique challenges, including slower reaction kinetics and an increased risk of racemization. This document offers a comparative analysis of common coupling reagents and detailed experimental procedures to mitigate these challenges and ensure high-yield, high-purity peptide synthesis.
Introduction to Coupling this compound
The cysteine residue is of paramount importance in peptide and protein chemistry, primarily due to its unique ability to form disulfide bridges, which are often critical for defining the three-dimensional structure and biological activity of peptides. The use of this compound requires careful consideration of the coupling strategy to overcome the steric hindrance imposed by the Trt and OtBu protecting groups. The choice of coupling reagent, base, and reaction conditions directly impacts coupling efficiency, yield, and the stereochemical integrity of the final peptide.
Comparative Analysis of Coupling Reagents
The selection of a suitable coupling reagent is critical for the efficient incorporation of this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered amino acids, aminium/uronium and phosphonium salts are generally preferred due to their higher reactivity. However, the risk of racemization, particularly with cysteine residues, must be carefully managed.[1]
Quantitative Data Summary: Racemization of C-terminal Cys(Trt)
Racemization is a significant concern during the activation and coupling of cysteine derivatives. The following table summarizes the extent of racemization observed for Fmoc-Cys(Trt)-OH with various coupling reagents. While this data is for the N-Fmoc protected version, it provides valuable insights into the behavior of the Cys(Trt) moiety.
| Coupling Reagent/Additive | Base | Racemization (% D-isomer) | Notes |
| DIPCDI / Oxyma Pure | - | 3.3% | Recommended for minimizing racemization, especially when base-free conditions are desirable.[2] |
| HCTU | DIEA | 10.9% (Microwave, 50°C) | Significant racemization can occur with uronium reagents, especially with heating. |
| HBTU | DIEA | Moderate | Generally efficient, but carries a moderate risk of racemization. |
| HATU | NMM | High | While highly reactive, can lead to increased racemization of sensitive residues like Cysteine. |
| PyBOP | DIEA | Moderate | A good balance of reactivity and manageable racemization. |
Data adapted from studies on Fmoc-Cys(Trt)-OH coupling.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol: Incorporation of Fmoc-Cys(Trt)-OH
This protocol outlines the steps for incorporating an Fmoc-Cys(Trt)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Cys(Trt)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HATU, HBTU, or DIC)
-
Additive (e.g., HOBt or Oxyma Pure, especially with DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Acetic anhydride (for capping)
Protocol using HATU/DIPEA:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Protocol using DIC/Oxyma Pure (to minimize racemization):
-
Follow steps 1-3 of the HATU/DIPEA protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equivalents).
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Follow steps 6-9 of the HATU/DIPEA protocol.
Solution-Phase Peptide Synthesis Protocol: Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound in solution.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., HATU or DCC)
-
Additive (e.g., HOBt with DCC)
-
Base (e.g., DIPEA or N-Methylmorpholine (NMM))
-
Anhydrous solvent (e.g., DMF or DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Protocol using HATU/DIPEA:
-
Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir for 15 minutes at room temperature to obtain the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 5-10 minutes at room temperature for pre-activation.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized this compound solution. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.
Protocol using DCC/HOBt:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add NMM (1.1 equivalents). Stir at room temperature for 15-20 minutes.
-
Coupling: To the neutralized amine solution, add Boc-Ala-OH (1.0 equivalent) and HOBt (1.2 equivalents). Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture. Stir the reaction at 0°C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for SPPS incorporating Fmoc-Cys(Trt)-OH.
Solution-Phase Dipeptide Synthesis Workflow
Caption: Workflow for solution-phase dipeptide synthesis.
Conclusion
The successful incorporation of this compound into peptide sequences requires a careful and considered approach to mitigate the challenges posed by its steric bulk and the inherent susceptibility of cysteine to racemization. For solid-phase synthesis, while highly reactive aminium/uronium reagents like HATU can ensure efficient coupling, carbodiimide-based methods with additives such as Oxyma Pure (e.g., DIC/Oxyma) are recommended when minimizing racemization is the primary concern. In solution-phase synthesis, both modern coupling reagents and classical methods like DCC/HOBt can be employed effectively, with the choice depending on the specific requirements of the synthesis. The provided protocols and comparative data serve as a valuable resource for researchers to optimize their peptide synthesis strategies involving this critical amino acid derivative.
References
Application Notes and Protocols for the Simultaneous Cleavage of Trityl (Trt) and tert-Butyl (OtBu) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) and organic synthesis, the strategic use of protecting groups is fundamental for the successful construction of complex molecules. The trityl (Trt) and tert-butyl (OtBu) groups are commonly employed to protect the side chains of amino acids such as Cysteine (Cys), Histidine (His), Aspartic acid (Asp), and Glutamic acid (Glu), as well as hydroxyl groups.[1][2] Both Trt and OtBu groups are acid-labile, making their simultaneous removal during the final cleavage step from the solid support a common and efficient strategy.[3] This process, often referred to as global deprotection, is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), in combination with scavengers.[1][4]
The selection of an appropriate cleavage cocktail is critical to ensure high cleavage efficiency and to minimize side reactions. During acid-catalyzed deprotection, reactive carbocations (trityl and tert-butyl cations) are generated.[1][5] These electrophilic species can lead to undesirable modifications of sensitive amino acid residues, such as tryptophan and cysteine, if not effectively trapped by scavenger molecules.[1][3] This document provides a detailed overview of common cleavage cocktails, experimental protocols, and key considerations for the simultaneous removal of Trt and OtBu protecting groups.
Cleavage Cocktail Compositions and Applications
The composition of the cleavage cocktail can be tailored based on the specific amino acid sequence of the peptide and the presence of other sensitive functional groups. The following table summarizes several widely used cleavage cocktails for the removal of acid-labile protecting groups, including Trt and OtBu.
| Cleavage Cocktail | Composition (v/v or w/w) | Key Applications and Remarks |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | A widely used, effective, and non-odorous cocktail. TIS is an excellent scavenger for the trityl cation.[1] Suitable for most sequences, but may not be sufficient to prevent oxidation of methionine.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust and "universal" cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[1] The thiol-containing scavengers (thioanisole and EDT) are highly effective but have a strong odor. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to Reagent K, effective for scavenging Trt groups.[6] It is particularly useful for peptides containing Trt-protected residues but will not prevent the oxidation of methionine.[6] |
| TFA / H₂O | 95% TFA / 5% H₂O | Suitable for simple peptides that do not contain sensitive residues such as Trp, Met, or Cys.[7] There is a high risk of side reactions with sensitive amino acids due to the absence of scavengers. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the simultaneous cleavage of Trt and OtBu protecting groups from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing Trt and OtBu protected residues
-
Cleavage Cocktail (e.g., freshly prepared 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O)
-
Reaction vessel with a sintered glass frit
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line (optional)
Procedure:
-
Resin Preparation:
-
Transfer the peptide-resin to a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual solvents and impurities.[4]
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
CAUTION: Perform this step in a well-ventilated fume hood as TFA is highly corrosive and volatile.
-
Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]
-
Seal the reaction vessel and gently swirl to ensure the entire resin bed is wetted. The reaction mixture may turn a deep yellow color, indicating the formation of the stable trityl cation.[4][7]
-
Agitate the mixture at room temperature for 2-4 hours. The optimal reaction time can be determined by a preliminary small-scale cleavage.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through the sintered glass frit to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.[4]
-
In a fume hood, add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether while gently stirring. A white precipitate of the crude peptide should form.[4]
-
To maximize precipitation, store the ether suspension at -20°C for at least 1 hour.[4]
-
-
Peptide Washing and Drying:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the supernatant ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities. Centrifuge and decant the ether after each wash.[4]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.[4]
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with a small amount of acid).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry.
-
Visualizations
The following diagrams illustrate the deprotection mechanism and the experimental workflow.
References
Application Notes: H-Cys(Trt)-OtBu.HCl in the Synthesis of Cyclic Peptides
Introduction
H-Cys(Trt)-OtBu.HCl is a pivotal amino acid derivative employed in the synthesis of complex cyclic peptides. Its unique dual-protection scheme, featuring a trityl (Trt) group on the sulfhydryl side-chain and a tert-butyl (OtBu) ester on the C-terminus, offers significant strategic advantages in Solid-Phase Peptide Synthesis (SPPS). The primary utility of this building block lies in the orthogonal stability of its protecting groups, which allows for selective deprotection and controlled, site-specific modifications essential for forming cyclic structures.
Key Features and Advantages
The strategic selection of protecting groups is critical for a successful peptide synthesis campaign.[1] The this compound derivative leverages the differential acid lability of the Trt and OtBu groups.
-
Trityl (Trt) Group (Side-Chain Protection): The Trt group is highly sensitive to acid and can be removed under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This allows for the selective deprotection of the cysteine thiol group while the rest of the peptide, including other acid-labile side-chain protecting groups like tert-butyl (tBu), remains intact.[1] This feature is crucial for on-resin cyclization strategies. The steric bulk of the Trt group can also help disrupt peptide aggregation during synthesis.[1]
-
tert-Butyl (OtBu) Group (C-Terminus Protection): The OtBu ester is significantly more robust and requires strong acidic conditions for cleavage, typically a high concentration of TFA (e.g., 95%).[1][3] This stability ensures the C-terminus remains protected throughout the chain assembly and any selective deprotection steps.
This orthogonality is the cornerstone of its application, enabling researchers to unmask the cysteine's nucleophilic thiol group at a precise moment to react with an electrophile, forming the cyclic backbone without disturbing other protected functionalities.
Applications in Cyclic Peptide Synthesis
The use of this compound is central to several cyclization methodologies, most notably in forming thioether and disulfide bridges.
1. Thioether Cyclization: Thioether bonds are a popular method for peptide cyclization due to their stability compared to disulfide bonds. The strategy involves reacting the deprotected cysteine thiol with an electrophilic group elsewhere in the peptide sequence. This can be achieved through side-chain-to-side-chain, N-terminal-to-side-chain, or side-chain-to-C-terminal linkages. A common approach involves reacting the cysteine thiol with a bromoacetylated N-terminus or an amino acid side-chain like that of Ornithine.[4]
2. Disulfide Bridge Formation: Cyclic peptides containing disulfide bonds are widespread in nature.[5] While simple oxidation of two unprotected cysteine residues can form a disulfide bridge, the use of orthogonal protecting groups is essential for creating complex peptides with multiple, specific disulfide linkages.[5][6] After linear synthesis, the Trt group can be selectively removed, and the resulting free thiol can be oxidized to form a disulfide bond with another deprotected cysteine, which may have been protected with an even more labile group or deprotected in a separate step.
Quantitative Data Summary
The choice of cyclization chemistry can significantly impact the biological activity of the final peptide. The following table summarizes data from a study that optimized an M2 macrophage-binding peptide (M2pep) by employing various cyclization strategies, demonstrating how the linkage chemistry affects binding affinity.
| Cyclization Strategy | Linker Moiety | Residues Involved | Apparent Dissociation Constant (KD) | Reference |
| Disulfide Bridge | -S-S- | Cys-Cys | 36.3 µM | [7] |
| Decafluorobiphenyl (DFBP) | -C₆F₄-C₆F₄- | Cys-Cys | 2.03 µM | [7] |
| Decafluorobiphenyl Sulfone (DFS) | -C₆F₄-SO₂-C₆F₄- | Cys-Cys | Stronger than disulfide | [7] |
| Lactam Bridge (Amide) | -CO-NH- | Asp-Lys | Weaker than disulfide | [7] |
| Triazole (CuAAC) | -C₂HN₃- | Azido-Lys-Propargyl-Gly | Weaker than disulfide | [7] |
| Table 1: Comparison of binding affinities for M2pep(RY) analogs with different cyclization linkers.[7] |
Experimental Protocols and Workflows
The following protocols outline the key steps for synthesizing a cyclic peptide using this compound in an Fmoc/tBu-based SPPS strategy.
Diagram: General Workflow for Cyclic Peptide Synthesis
Caption: Workflow for cyclic peptide synthesis.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol uses the standard Fmoc/tBu strategy.[1]
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis or Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 7-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3-5 times). Confirm complete coupling with a ninhydrin test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Thioether Cyclization
This protocol describes cyclization between an N-terminal chloroacetyl group and the cysteine side-chain.
-
N-terminal Modification: After the final Fmoc deprotection of the linear peptide, wash the resin with DCM. Add a solution of chloroacetic anhydride (5 eq.) and DIEA (10 eq.) in DCM. React for 1 hour. Wash the resin with DCM and DMF.
-
Selective Trt Deprotection: Wash the peptide-resin with DCM. Prepare a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM. Add this solution to the resin and agitate for 2 minutes. Repeat this process 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate. Wash the resin thoroughly with DCM and then DMF.
-
Intramolecular Cyclization: Suspend the resin in DMF. Add DIEA (3-5 eq.) to catalyze the intramolecular nucleophilic substitution between the free thiol and the N-terminal chloroacetyl group. Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by analyzing a small cleaved sample by HPLC-MS.
-
Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Final Cleavage and Global Deprotection
This step removes the peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups (like Boc, tBu, and Pbf).[1][8]
-
Preparation: Wash the final cyclic peptide-resin with DCM and dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% Water. TIS acts as a scavenger for the cations generated during deprotection.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Collection and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. bachem.com [bachem.com]
- 7. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Cysteine(Trt)-OH Derivatives in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into peptide sequences is fundamental for the synthesis of a wide array of therapeutic and research peptides, primarily due to the unique ability of its thiol side chain to form disulfide bridges. In automated solid-phase peptide synthesis (SPPS), protecting groups are essential to ensure specific and controlled chain elongation. The most common strategy for cysteine incorporation in Fmoc-based SPPS is through the use of Nα-Fmoc-S-trityl-L-cysteine, commonly known as Fmoc-Cys(Trt)-OH. The trityl (Trt) group provides robust protection for the sulfhydryl side chain, which is readily removed under acidic conditions during the final cleavage step.[1][2]
While the direct use of H-Cys(Trt)-OtBu·HCl in a stepwise fashion on an automated peptide synthesizer is not a standard procedure due to the unprotected α-amino group which would lead to uncontrolled polymerization, this document will provide detailed protocols and application notes based on the industry-standard Fmoc-Cys(Trt)-OH. Understanding the principles of using this derivative is crucial for any researcher working with automated peptide synthesis.
Core Principles and Advantages
Automated peptide synthesis using Fmoc chemistry offers significant advantages in terms of efficiency, reproducibility, and the ability to synthesize long and complex peptides.[3][4] The use of Fmoc-Cys(Trt)-OH within this framework is advantageous for several reasons:
-
Mild Deprotection Conditions: The Fmoc protecting group is base-labile, allowing for its removal under gentle conditions that do not affect the acid-labile Trt side-chain protecting group or the linkage to the solid support.[3][5]
-
Orthogonality: The Trt group is stable to the basic conditions used for Fmoc removal, providing an orthogonal protection scheme. This allows for the selective deprotection of the N-terminus for chain elongation without premature deprotection of the cysteine side chain.[6]
-
Efficient Cleavage: The Trt group is efficiently removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[1][7]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Cysteine-Containing Peptide
This protocol outlines the general steps for incorporating Fmoc-Cys(Trt)-OH into a peptide sequence using an automated microwave peptide synthesizer.
Materials:
-
Fmoc-Cys(Trt)-OH
-
Appropriate resin (e.g., Rink Amide for C-terminal amide)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (see Protocol 2)
-
Cold diethyl ether
Instrumentation:
-
Automated microwave peptide synthesizer
-
Lyophilizer
-
HPLC system for purification and analysis
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF. The automated synthesizer will perform a pre-programmed cycle of deprotection solution addition, reaction time, and washing.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the mixture for pre-activation.
-
The automated system will transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
The coupling reaction is typically carried out for a specified time, and microwave energy can be applied to enhance efficiency, especially for difficult couplings.[8][9]
-
-
Washing: After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts. This is a critical step performed automatically by the synthesizer.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection cycle.
-
Resin Washing and Drying: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.[1]
Protocol 2: Cleavage and Deprotection
The cleavage step removes the peptide from the solid support and simultaneously deprotects the acid-labile side-chain protecting groups, including the Trt group from cysteine.
Critical Consideration: The Role of Scavengers
The cleavage of the Trt group generates a stable trityl cation, which can lead to undesirable side reactions, such as re-alkylation of the deprotected cysteine thiol or modification of other sensitive residues like tryptophan and methionine.[1] To prevent these side reactions, scavengers must be included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane.[1][2]
Cleavage Cocktails:
The choice of cleavage cocktail depends on the peptide sequence. All procedures involving TFA must be performed in a well-ventilated fume hood.
| Reagent Cocktail | Composition (v/v/v) | Application Notes |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Suitable for most peptides containing Cys(Trt).[1] |
| For Peptides with Multiple Cys(Trt) or Prone to Oxidation | 92.5% TFA / 2.5% EDT / 2.5% TIS / 2.5% Water | Ethanedithiol (EDT) helps to maintain a reducing environment.[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A more "universal" and aggressive cleavage mixture for complex peptides.[1][10] |
Cleavage Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail fresh.
-
Add the cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Peptide Isolation and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| Trityl (Trt) | Strong Acid (TFA)[1] | Standard and cost-effective for routine use.[2] Cleaved simultaneously with resin cleavage. | Generates reactive trityl cation requiring scavengers.[1] Potential for racemization during coupling.[11] |
| Acetamidomethyl (Acm) | Iodine, Mercury(II) acetate[7][12] | Orthogonal to TFA cleavage, allowing for purification of the protected peptide and selective disulfide bond formation. | Requires a separate deprotection step. Reagents can be toxic. |
| S-tert-butylthio (StBu) | Reducing agents (e.g., DTT)[6] | Stable to TFA, providing an orthogonal strategy.[6] | Requires a separate reduction step for removal. |
| 4-methoxytrityl (Mmt) | Dilute TFA (1-2%)[7][13] | Very acid-labile, allowing for selective on-resin deprotection for cyclic peptide formation. | May not be fully stable to repeated Fmoc deprotection cycles. |
Visualizations
Caption: Automated peptide synthesis workflow.
Caption: Reagent suitability for automated SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. cem.de [cem.de]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
H-Cys(Trt)-OtBu.HCl: A Versatile Tool in Drug Discovery from Peptide Synthesis to Direct Target Inhibition
Introduction
L-Cysteine (S-trityl, O-tert-butyl) hydrochloride, or H-Cys(Trt)-OtBu.HCl, is a pivotal protected amino acid derivative with significant applications in drug discovery. Its unique chemical architecture, featuring a trityl (Trt) group protecting the sulfhydryl moiety and a tert-butyl (OtBu) group protecting the carboxylic acid, makes it an invaluable building block in solid-phase peptide synthesis (SPPS). Furthermore, the core S-trityl-L-cysteine (STLC) structure has emerged as a potent and specific inhibitor of the human mitotic kinesin Eg5, a key target in cancer chemotherapy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in these two critical areas of drug discovery.
Application 1: Building Block in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a precursor for incorporating cysteine into peptide sequences using the widely adopted Fmoc/tBu orthogonal strategy in SPPS. The protecting groups are essential to prevent unwanted side reactions during peptide chain elongation.
Key Features of Protecting Groups:
-
S-Trityl (Trt) Group: This bulky group provides robust protection for the highly reactive sulfhydryl side chain of cysteine. It is labile to mild acidic conditions, allowing for selective deprotection on-resin for subsequent modifications like disulfide bond formation.
-
O-tert-Butyl (OtBu) Group: This group protects the C-terminal carboxylic acid. It is stable to the basic conditions used for Fmoc group removal but is cleaved during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA).
Quantitative Data: Protecting Group Lability
| Protecting Group | Chemical Name | Primary Use in this compound | Cleavage Conditions | Orthogonality |
| Trt | Trityl | Sulfhydryl (thiol) protection | Mild acid (e.g., 1-5% TFA in DCM) | Orthogonal to tBu protecting groups |
| OtBu | tert-Butyl ester | Carboxyl group protection | Strong acid (e.g., >90% TFA) | Part of the standard Fmoc/tBu strategy |
Experimental Protocol: Incorporation of Cysteine into a Peptide Sequence using this compound
This protocol outlines the general steps for incorporating a cysteine residue into a peptide chain on a solid support, starting with this compound. This typically involves an initial N-terminal Fmoc protection step.
1. N-Fmoc Protection of this compound (Preparation of Fmoc-Cys(Trt)-OH)
-
Materials: this compound, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, 1N HCl, Anhydrous sodium sulfate, Diethyl ether.
-
Procedure:
-
Suspend this compound in DCM.
-
Add DIPEA to neutralize the hydrochloride and the reaction mixture.
-
Add Fmoc-OSu and stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The tert-butyl ester is then cleaved using a solution of TFA in DCM (e.g., 1:1 v/v) to yield Fmoc-Cys(Trt)-OH.
-
Precipitate the product with cold diethyl ether and dry under vacuum.
-
2. Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol assumes a standard Fmoc/tBu SPPS workflow on a resin support (e.g., Rink Amide resin).
-
Materials: Fmoc-Cys(Trt)-OH (prepared as above), SPPS resin, 20% Piperidine in DMF, Coupling reagents (e.g., HBTU, HATU), DIPEA, DMF, DCM.
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Cys(Trt)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
3. Cleavage and Final Deprotection
-
Materials: Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v), Cold diethyl ether.
-
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Diagrams
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Application 2: Direct Therapeutic Application as a Kinesin Eg5 Inhibitor
The S-trityl-L-cysteine (STLC) core of this compound is a well-characterized, potent, and specific allosteric inhibitor of the human mitotic kinesin Eg5. Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells. This makes Eg5 an attractive target for cancer therapy.
Quantitative Data: Biological Activity of S-Trityl-L-cysteine (STLC)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Eg5 basal ATPase activity) | 1.0 µM | In vitro assay | [2] |
| IC50 (Eg5 microtubule-activated ATPase activity) | 140 nM | In vitro assay | [2] |
| IC50 (Mitotic Arrest) | 700 nM | HeLa cells | [2] |
| Ki (app) of potent analogues | 100 nM | In vitro | [3] |
| EC50 of potent analogues (Mitotic Arrest) | 200 nM | In vitro | [3] |
Experimental Protocol: In Vitro Eg5 Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of STLC or its analogues on the microtubule-activated ATPase activity of Eg5.
-
Materials: Recombinant human Eg5 motor domain, Microtubules (taxol-stabilized), ATP, Malachite green phosphate assay reagents, Test compound (e.g., S-trityl-L-cysteine), Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Procedure:
-
Prepare Reagent Solutions: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, microtubules, and the test compound at various concentrations.
-
Enzyme Addition: Add the Eg5 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
-
Diagrams
Caption: Mechanism of action of S-Trityl-L-cysteine as an Eg5 inhibitor.
This compound is a multifaceted compound in the landscape of drug discovery. As a protected cysteine derivative, it is fundamental to the synthesis of complex therapeutic peptides, enabling precise control over chemical reactions. Concurrently, its core structure, S-trityl-L-cysteine, demonstrates potent and specific inhibitory activity against the mitotic kinesin Eg5, highlighting its potential as a direct anticancer agent. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile molecule in both synthetic and biological applications within the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing racemization of cysteine during coupling with H-Cys(Trt)-OtBu.HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize racemization during the coupling of H-Cys(Trt)-OtBu.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a significant issue?
A1: Cysteine racemization is the unwanted conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during the peptide coupling step. This is a critical issue in peptide synthesis as the presence of the D-enantiomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism leading to the racemization of cysteine during coupling?
A2: The primary mechanism for cysteine racemization, particularly for N-protected cysteine derivatives, is through the formation of an oxazolone intermediate. The presence of a base facilitates the deprotonation of the alpha-carbon, leading to a loss of stereochemistry. Cysteine is particularly susceptible to this process.
Q3: How does the S-trityl (Trt) protecting group on the cysteine side chain influence racemization?
A3: While the bulky trityl (Trt) protecting group on the sulfur atom can help minimize some side reactions, such as the formation of 3-(1-piperidinyl)alanine, it does not prevent racemization during the coupling step.[1] In fact, under certain conditions, such as with uronium-based coupling reagents in the presence of a base, Trt-protected cysteine can exhibit significant levels of racemization.[2]
Troubleshooting Guide
This guide addresses specific issues that can lead to increased racemization of cysteine during coupling with this compound and provides targeted solutions.
| Symptom/Issue | Potential Cause | Recommended Solution(s) |
| High levels of D-Cys diastereomer detected after peptide synthesis. | Inappropriate Coupling Reagents and Conditions: The use of certain coupling reagents, especially with pre-activation in the presence of a strong base, significantly promotes racemization.[3][4] | - Use Carbodiimide-based Coupling: Employ coupling reagents like diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] For optimal results, perform the coupling without the addition of a base. - Avoid Pre-activation: Do not pre-activate the Fmoc-Cys(Trt)-OH with the coupling reagent and base before adding it to the resin. Add the reagents sequentially to the reaction vessel.[3][4] |
| Increased racemization when using a tertiary amine base. | Strong or Sterically Unhindered Base: Commonly used bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to be major contributors to cysteine racemization.[4][6][7] | - Switch to a Weaker/Sterically Hindered Base: If a base is necessary, use a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (collidine, TMP).[4][6] - Reduce Base Equivalents: Use the minimum necessary amount of base. A two-fold reduction in the amount of base can help decrease racemization.[4] |
| Racemization is still observed even with optimized coupling reagents and bases. | Solvent Effects: The polarity of the solvent can influence the rate of racemization. Highly polar aprotic solvents like pure N,N-dimethylformamide (DMF) can facilitate the reactions leading to racemization.[4] | - Use Less Polar Solvents: Consider using a less polar solvent mixture, such as a 1:1 mixture of dichloromethane (DCM) and DMF, to reduce racemization.[3][4] |
| C-terminal cysteine is particularly prone to racemization. | Resin Choice and Anchoring: The type of resin and the linkage of the C-terminal cysteine can influence its susceptibility to racemization during subsequent deprotection and coupling steps. | - Use 2-Chlorotrityl Resin: The use of 2-chlorotrityl resin has been shown to be effective in suppressing racemization at the C-terminal cysteine during Fmoc-based solid-phase peptide synthesis.[8] |
Quantitative Data Summary
The following tables summarize the extent of racemization observed for S-Trityl protected cysteine under various coupling conditions.
Table 1: Effect of Coupling Method and Pre-activation on Cysteine Racemization
| Coupling Reagent | Additive | Base | Pre-activation Time (min) | Solvent | % D-Cys |
| BOP | HOBt | NMM | 5 | DMF | 21.2 |
| BOP | HOBt | NMM | 2 | DMF | 11.2 |
| BOP | HOBt | NMM | 0 | DMF | 2.1 |
| HBTU | HOBt | DIEA | 5 | DMF | 8.0 |
| DIPCDI | HOBt | - | 5 | CH₂Cl₂-DMF (1:1) | <1 |
Data adapted from a systematic study on cysteine racemization.[3]
Table 2: Influence of Base on Cysteine Racemization with HBTU/HOBt Coupling
| Base | Equivalents | % D-Cys |
| DIEA | 8 | 8.0 |
| NMM | 8 | 5.2 |
| TMP (Collidine) | 8 | 1.8 |
Conditions: HBTU/HOBt (4:4 equivalents), 5-minute pre-activation in DMF.[3]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the washed resin.
-
Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test indicates the completion of the coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol provides a general method to determine the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
Peptide Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed and evacuated tube.
-
Derivatization: Derivatize the resulting amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[9]
-
HPLC Analysis: Analyze the diastereomeric derivatives by RP-HPLC. The separation of the L-D and L-L diastereomers allows for the quantification of the D-cysteine content.
Visual Guides
Caption: Mechanism of Cysteine Racemization via Oxazolone Formation.
Caption: Troubleshooting Workflow for Minimizing Cysteine Racemization.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete deprotection of the Cys(Trt) group
Technical Support Center: Cysteine Protecting Groups
This guide provides troubleshooting assistance for researchers encountering incomplete deprotection of the Cys(Trt) group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete deprotection of the Cys(Trt) group?
Incomplete deprotection of the Cys(Trt) group is a frequent challenge in peptide synthesis. The primary cause is the reversibility of the cleavage reaction.[1] Trifluoroacetic acid (TFA) cleaves the trityl (Trt) group, generating a stable trityl carbocation.[1][2] If this cation is not effectively neutralized, it can reattach to the nucleophilic thiol group of the newly deprotected cysteine, leading to an equilibrium that favors the protected state.[1] Additionally, steric hindrance in longer peptides or sequences prone to aggregation can limit the access of cleavage reagents to the Cys(Trt) residue.[2]
Q2: What is the function of scavengers in the cleavage cocktail, and which are recommended?
Scavengers are essential for achieving complete and irreversible deprotection by "trapping" the reactive trityl cations generated during acidolysis.[1][2] This prevents the cations from reattaching to the cysteine thiol or causing other side reactions.[1]
-
Triisopropylsilane (TIS): This is a highly effective scavenger that irreversibly converts the trityl cation to inert triphenylmethane.[1] It is the most recommended scavenger for Cys(Trt) deprotection.
-
Triethylsilane (TES): A suitable alternative to TIS, but caution is advised for peptides containing tryptophan, as silanes can cause the reduction of indoles.[3]
-
1,2-Ethanedithiol (EDT): Often used in combination with TIS, EDT helps maintain the cysteine residue in its reduced state, minimizing oxidation and subsequent disulfide bond formation.[1][2] It is particularly useful for peptides with multiple Cys(Trt) residues.
Q3: How do I detect incomplete Cys(Trt) deprotection?
The most direct method for identifying incomplete deprotection is through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The primary indicator is the presence of a significant peak in your analytical data corresponding to the mass of the trityl-protected peptide.[1] Comparing the chromatograms and mass spectra of your crude product against the expected values for the fully deprotected peptide will confirm the issue.
Q4: What are the common side reactions during Cys(Trt) deprotection, and how can they be minimized?
Several side reactions can occur during cleavage. Understanding and mitigating these is crucial for obtaining a high-purity product.
| Side Reaction | Cause | Mitigation Strategy |
| Re-attachment of Trityl Group | Insufficient scavenging of the liberated trityl cation.[1] | Use an effective scavenger like Triisopropylsilane (TIS) in the cleavage cocktail to irreversibly trap the cation.[1] |
| Oxidation | The free thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[1] | Add a reducing agent such as 1,2-Ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[1] |
| Alkylation | Reactive carbocations from other acid-labile protecting groups (e.g., tert-butyl from Boc, tBu) can alkylate the nucleophilic cysteine thiol.[1][4] | Ensure a sufficient concentration and variety of scavengers in the cleavage cocktail to neutralize all reactive cations.[1] |
| Racemization | C-terminal cysteine residues are prone to racemization, especially during prolonged piperidine treatments for Fmoc removal. | Using Fmoc-Cys(Thp)-OH instead of Fmoc-Cys(Trt)-OH has been shown to reduce racemization. |
Q5: What should I do if deprotection remains incomplete after standard procedures?
If you have confirmed incomplete deprotection, consider the following optimization steps:
-
Extend Cleavage Time: For many peptides, a standard cleavage time of 2-4 hours at room temperature is sufficient.[1] However, for problematic sequences, extending the reaction time up to 6 hours may improve results.[1]
-
Repeat the Cleavage: If a longer initial cleavage is ineffective, precipitate the peptide with cold diethyl ether, wash it, and subject it to a second cleavage treatment with a fresh cocktail of reagents.[2]
-
Optimize Scavenger Concentration: Ensure the volume of the cleavage cocktail is sufficient for the amount of peptide-resin. A general guideline is to use at least 30 mL per 0.5 mmol of peptide.
Recommended Cleavage Cocktails
The choice of cleavage cocktail is critical for successful deprotection. The table below summarizes common cocktails for Cys(Trt) deprotection.
| Reagent Cocktail | Composition (v/v) | Primary Use and Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General-purpose cocktail for peptides without other sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues such as Cys, Met, or Trp.[1] |
| TFA / TIS / EDT / H₂O | 94% TFA / 1% TIS / 2.5% EDT / 2.5% H₂O | A common variation that includes EDT to help keep the Cys thiol in a reduced state. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol describes a general method for cleaving a peptide from the resin while simultaneously deprotecting the Cys(Trt) group and other acid-labile side-chain protecting groups.
-
Preparation: Place the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Reagent Addition: Add 10 mL of the chosen cleavage cocktail (e.g., Standard Cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Cys(Trt) residues or known difficulties, extend this time to 4-6 hours.[1]
-
Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a new centrifuge tube.
-
Precipitation: Add the filtrate dropwise to a 50 mL tube containing approximately 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic by-products.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) for analysis by HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol 2: HPLC Analysis of Deprotection Efficiency
-
Sample Preparation: Prepare a solution of the crude peptide at approximately 1 mg/mL in a mixture of water and acetonitrile (with 0.1% TFA).
-
Column: Use a standard reverse-phase C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas. A large peak corresponding to the mass of the Trt-protected peptide indicates incomplete deprotection. The presence of multiple peaks may indicate other side products, such as oxidized dimers.
Visual Guides
Caption: A flowchart for troubleshooting incomplete Cys(Trt) deprotection.
Caption: The role of TIS in preventing re-attachment of the trityl cation.
Alternative Cysteine Protecting Groups
If issues with Cys(Trt) persist, especially for complex syntheses requiring orthogonal protection schemes, several alternative protecting groups are available. The choice depends on the specific requirements of the synthesis.[3]
| Protecting Group | Cleavage Conditions | Key Features |
| Mmt (Monomethoxytrityl) | 1-2% TFA in DCM.[5] | More acid-labile than Trt; allows for selective, on-resin deprotection while other acid-labile groups (e.g., tBu, Trt) remain intact. |
| Dpm (Diphenylmethyl) | 95% TFA; stable to 1-3% TFA.[6] | Offers intermediate acid lability between Trt and more stable groups, enabling regioselective disulfide bond formation strategies.[6] |
| Acm (Acetamidomethyl) | Mercury(II) acetate or Silver trifluoromethanesulfonate.[5] | Stable to TFA, allowing for peptide cleavage and purification before thiol deprotection. Orthogonal to both Fmoc and Boc strategies.[5] |
| tBu (tert-butyl) | Mercury(II) acetate; TFMSA.[7] | Stable to TFA, making it suitable for both Boc and Fmoc chemistries.[3][7] |
| Thp (Tetrahydropyranyl) | Acid-cleavable. | Has been shown to result in lower racemization and side reactions compared to Trt for C-terminal cysteine residues. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Strategies to prevent peptide aggregation with Cys(Trt) residues
Welcome to our technical support center. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you prevent and manage peptide aggregation, with a specific focus on sequences containing Cysteine protected with a Trityl group (Cys(Trt)).
Troubleshooting Guides
Issue 1: My Cys(Trt)-containing peptide is showing poor solubility after cleavage and deprotection.
Answer:
Poor solubility of Cys(Trt)-containing peptides post-cleavage is a common issue, often stemming from the peptide's intrinsic hydrophobicity and its tendency to form intermolecular disulfide bonds or aggregate via hydrogen bonding. Here are several strategies to improve solubility:
1. Optimize Dissolution Conditions:
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly increase solubility. For basic peptides (net positive charge), try dissolving in a dilute acidic solution like 10-30% acetic acid. For acidic peptides (net negative charge), a dilute basic solution like 1% ammonium bicarbonate may be effective.[1][2] Caution: Avoid strongly basic solutions (pH > 8) for Cys-containing peptides, as this can promote oxidation and disulfide bond formation.[2]
-
Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) followed by a slow, dropwise addition of your aqueous buffer can be effective.[1][2]
-
Chaotropic Agents: If aggregation persists, consider using strong denaturing agents. Dissolving the peptide in a solution containing 6M Guanidine Hydrochloride (Gdn-HCl) or 8M Urea can disrupt secondary structures and improve solubility.[1] The peptide solution can then be diluted for its intended application.
-
Reducing Agents: The free thiol group of cysteine is prone to oxidation, leading to the formation of disulfide-linked dimers and oligomers, which often have poor solubility. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your dissolution buffer can help maintain the cysteine in its reduced state.[3]
2. Sonication and Heating:
-
Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.[1][4]
-
Slightly warming the solution (below 40°C) can also improve the solubility of some peptides.[1]
Issue 2: I'm observing significant aggregation during Solid-Phase Peptide Synthesis (SPPS).
Answer:
On-resin aggregation during SPPS can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and a low yield of the target peptide. This is particularly common for hydrophobic sequences. Here are several in-synthesis strategies to mitigate this:
1. Backbone Protection and Structure-Disrupting Monomers:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (e.g., every 6-8 residues) can introduce a "kink" in the peptide backbone.[5] This disrupts the formation of stable β-sheet structures that are a primary cause of aggregation.[5] The original Ser, Thr, or Cys residue is regenerated during the final acid cleavage.[5]
-
Backbone-Protecting Groups: Using amino acid derivatives with backbone protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen can prevent the hydrogen bonding that leads to aggregation.[4][5]
2. Optimized Synthesis Conditions:
-
Solvent Choice: Switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) can improve the solvation of the growing peptide chain.[4] Adding DMSO to the synthesis solvents can also be beneficial.[4]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (50-90°C), often achieved using a microwave peptide synthesizer, can disrupt intermolecular hydrogen bonds and improve reaction kinetics.[4]
-
Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ in DMF, before the coupling step can help to break up secondary structures.[4] Ensure the salt is thoroughly washed away before adding the activated amino acid.
Experimental Protocols:
Protocol 2.1: Chaotropic Salt Wash for Aggregated Resin
-
After the Fmoc-deprotection step, drain the piperidine solution.
-
Wash the resin with DMF (3 x 1 min).
-
Add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of the salt.
-
Proceed with the standard coupling protocol.
dot
Caption: Troubleshooting workflow for on-resin aggregation during SPPS.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions during the cleavage of Cys(Trt) and how can I minimize them?
A1: The final cleavage step using Trifluoroacetic Acid (TFA) is critical. Besides the desired deprotection, several side reactions can occur:
-
Re-attachment of the Trityl Group: The cleavage of the trityl group is reversible. The liberated trityl cation can reattach to the nucleophilic thiol group of cysteine if not effectively trapped.[6]
-
Oxidation: The free thiol is susceptible to oxidation, leading to the formation of disulfide bonds (dimers or oligomers).[6]
-
Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[6]
To minimize these side reactions, it is crucial to use an optimized cleavage cocktail containing "scavengers".
Table 1: Recommended Cleavage Cocktails for Cys(Trt) Peptides
| Cocktail Name | Composition (v/v/v) | Primary Use & Rationale |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | General purpose for most peptides. TIS is a highly effective scavenger that irreversibly traps the trityl cation as triphenylmethane.[6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Recommended for peptides containing other sensitive residues like Met or Trp.[6] EDT helps to keep the cysteine in a reduced state, preventing oxidation.[6] |
Experimental Protocols:
Protocol 1.1: Standard Cleavage and Deprotection
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Standard Cocktail, ~10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
dot
Caption: The critical role of scavengers in preventing side reactions.
Q2: My peptide seems to aggregate during HPLC purification. What can I do?
A2: Aggregation during purification can lead to broad peaks, poor resolution, and low recovery. This can be caused by the formation of disulfide bonds or hydrophobic interactions on the column.
-
Low pH Mobile Phase: Using a standard mobile phase containing 0.1% TFA is generally recommended. The low pH keeps the cysteine thiol protonated, reducing its nucleophilicity and slowing the rate of on-column oxidation.[7]
-
Reducing Agents in Collection Tubes: While adding reducing agents directly to the mobile phase is not advised due to column compatibility issues, you can pre-fill your collection tubes with a small amount of DTT or TCEP solution.[7] This will protect the eluted peptide from immediate oxidation.
-
Optimize Gradient and Flow Rate: A steeper gradient and a higher flow rate can sometimes minimize the time the peptide spends on the column, reducing the opportunity for aggregation.
-
Alternative Protecting Groups: For future syntheses, if aggregation and side reactions are severe, consider using an alternative cysteine protecting group. The Tetrahydropyranyl (Thp) group, for example, has been shown to reduce racemization compared to Trt and may improve the solubility of the protected peptide.[8]
Table 2: Comparison of Cysteine Protecting Groups and Racemization
| Protecting Group | Cleavage Condition | Racemization (%) | Key Advantages/Disadvantages |
| Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26% | Adv: Cost-effective, simultaneous deprotection. Disadv: Prone to significant racemization and side reactions.[8] |
| Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74% | Adv: Significantly reduces racemization compared to Trt. Disadv: Introduces a new chiral center.[8] |
| Acetamidomethyl (Acm) | Iodolysis, Silver Salts | Generally low | Adv: Stable to TFA, allowing for orthogonal protection strategies. Disadv: Requires a separate deprotection step.[8] |
| Diphenylmethyl (Dpm) | Acidolysis (High % TFA) | 6.8% | Adv: More stable to dilute TFA than Trt. Disadv: Higher racemization than Trt in some cases.[8] |
Q3: Can I predict if my Cys(Trt)-containing peptide sequence is likely to aggregate?
A3: While precise prediction is difficult, several factors increase the risk of aggregation:
-
Hydrophobicity: Sequences with a high content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are more prone to aggregation.
-
Sequence Length: Longer peptides (over 20 amino acids) are generally more likely to aggregate.
-
Repetitive Sequences: Stretches of repeating amino acids can favor the formation of stable secondary structures.
You can also monitor for aggregation during synthesis. Signs include the resin clumping together, poor swelling, and a broadening or tailing of the Fmoc-deprotection peak as monitored by UV-Vis. If these signs appear, it is advisable to implement one of the troubleshooting strategies mentioned in Issue 2.
References
Technical Support Center: Troubleshooting S-alkylation Side Reactions During Cleavage of Cys(Trt) Peptides from Wang Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address S-alkylation side reactions encountered during the cleavage of Cys(Trt)-protected peptides from Wang resin. This guide is intended for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is S-alkylation and why is it a problem during peptide cleavage?
A1: S-alkylation is an undesirable side reaction where the thiol group (-SH) of a cysteine residue is modified by an alkyl group. During the cleavage of a Cys(Trt) peptide from Wang resin using strong acids like trifluoroacetic acid (TFA), the trityl (Trt) protecting group is removed, generating a stable trityl carbocation. This carbocation, along with other potential electrophiles generated from the resin or scavengers, can react with the nucleophilic thiol side chain of cysteine, leading to the formation of an S-alkylated peptide adduct. This side product is a significant impurity that can complicate purification and reduce the yield of the desired peptide.[1][2]
Q2: I'm observing a mass addition of +243 Da to my peptide. What is the likely cause?
A2: A mass addition of approximately 243 Da to your peptide strongly suggests S-alkylation of a cysteine residue by a trityl group. The trityl cation, generated during the acidic cleavage of the Cys(Trt) protecting group, can re-attach to the cysteine thiol if not effectively scavenged.[2]
Q3: My peptide is attached to the Wang resin at the C-terminus via a Cys residue, and I'm seeing a significant side product. Is this related to S-alkylation?
A3: Yes, this is a known issue. When a Cys residue is at the C-terminus and attached to Wang resin, a specific type of S-alkylation can be more prevalent.[1][3][4] During acidic cleavage, the Wang resin linker can fragment, generating a p-hydroxybenzyl cation. This cation can then alkylate the C-terminal cysteine's thiol group, leading to a distinct side product.[3][4][5]
Q4: What are scavengers and how do they prevent S-alkylation?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" the reactive carbocations generated during the removal of protecting groups.[2] In the case of Cys(Trt) cleavage, scavengers like triisopropylsilane (TIS) react with the trityl cation, preventing it from reattaching to the cysteine thiol.[6] Other scavengers, such as 1,2-ethanedithiol (EDT), can also help by maintaining a reducing environment and scavenging other electrophiles.[7]
Q5: Can the choice of cleavage cocktail impact the extent of S-alkylation?
A5: Absolutely. The composition of the cleavage cocktail is critical in minimizing S-alkylation. A standard cocktail of TFA/water is often insufficient. The addition of specific scavengers is necessary to effectively quench the reactive carbocations. The optimal cocktail depends on the peptide sequence and the protecting groups used.[2][8]
Troubleshooting Guide
Problem: Identification of S-Alkylation Side Products
| Symptom | Potential Cause | Recommended Action |
| Unexpected peak in HPLC/LC-MS with a mass increase of ~243 Da. | S-tritylation of Cysteine. | Confirm the mass of the side product. Optimize the cleavage cocktail with appropriate scavengers (see protocols below). |
| Unexpected peak with a mass increase corresponding to resin fragments (e.g., p-hydroxybenzyl group). | S-alkylation by Wang resin linker fragments. | This is more common for C-terminal Cys peptides.[1][3][4] Use a cleavage cocktail with scavengers that can effectively trap these benzylic cations. |
| Broad or multiple peaks around the expected product mass. | A mixture of S-alkylated byproducts. | Re-evaluate the cleavage conditions, including time, temperature, and scavenger composition.[2] |
Quantitative Data on S-Alkylation
The extent of S-alkylation is highly dependent on the cleavage conditions. The following table summarizes the percentage of an S-alkylated side product observed for a model peptide under different cleavage cocktail compositions.
| Cleavage Cocktail Composition (v/v) | Percentage of S-Alkylated Side Product (%) | Reference |
| 95% TFA / 5% H₂O | High (can be the major product) | [1] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Significantly Reduced | |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Further Reduced | [7] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Effective for Trityl Scavenging | [8][9] |
| 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% H₂O / 1% DTT (Two-stage cleavage) | Optimized for complex peptides | [2][10] |
Experimental Protocols
Protocol 1: Standard Cleavage of Cys(Trt) Peptides from Wang Resin to Minimize S-Alkylation
Objective: To cleave a Cys(Trt)-containing peptide from Wang resin while minimizing S-alkylation side reactions.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
1,2-Ethanedithiol (EDT) (optional, for peptides also containing other sensitive residues)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A commonly effective mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides with other sensitive residues like Met or Trp, consider adding EDT to the mixture, for example, TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .[7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Slowly add the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for analysis by HPLC and LC-MS to check for purity and the presence of any S-alkylated side products.
Protocol 2: Post-Cleavage Scavenger Wash
Objective: To remove residual scavengers and their byproducts from the precipitated crude peptide.
Materials:
-
Crude peptide pellet
-
Cold diethyl ether
Procedure:
-
After the initial precipitation and centrifugation of the peptide (Step 6 in Protocol 1), decant the supernatant.
-
Add a fresh aliquot of cold diethyl ether to the peptide pellet.
-
Gently break up the pellet with a spatula or by vortexing to ensure thorough washing.
-
Centrifuge the suspension again to pellet the peptide.
-
Decant the ether.
-
Repeat steps 2-5 two more times.
-
After the final wash, dry the peptide pellet thoroughly to remove all traces of ether.
Visualizations
Caption: Troubleshooting workflow for S-alkylation side reactions.
Caption: Mechanism of S-alkylation and its prevention by scavengers.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Impact of scavengers on the stability of Cys(Trt) during cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of Cys(Trt) during the cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the cleavage of Cys(Trt)-containing peptides?
A1: During acid-mediated cleavage, typically with trifluoroacetic acid (TFA), the trityl (Trt) protecting group is removed from the cysteine thiol, generating a stable and reactive trityl cation.[1][2] Scavengers are crucial nucleophilic agents added to the cleavage cocktail to trap these reactive carbocations.[2] Their primary role is to prevent undesirable side reactions, such as the re-alkylation of the deprotected cysteine thiol or the modification of other susceptible amino acid residues like Tryptophan, Methionine, and Tyrosine.[1][2] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane.[2][3]
Q2: What are the most common side reactions observed during Cys(Trt) cleavage, and how can they be minimized?
A2: The most prevalent side reactions are S-tert-butylation and re-tritylation of the cysteine thiol. S-tert-butylation occurs when the liberated cysteine thiol reacts with t-butyl cations generated from other protecting groups like Boc or tBu.[4] Re-tritylation is the reattachment of the trityl cation to the free sulfhydryl group.[5][6]
To minimize these side reactions:
-
Utilize an optimized scavenger cocktail: A combination of scavengers is often more effective. Common cocktails include TFA/TIS/H₂O and TFA/TIS/H₂O/EDT.[2][7]
-
Employ reducing agents: Scavengers like 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) help maintain the cysteine in its reduced thiol form, preventing oxidation and disulfide bond formation.[2][8]
-
Consider a two-step cleavage protocol: This involves an initial cleavage with a lower TFA concentration followed by a second cleavage with a higher TFA concentration, which can be beneficial in reducing S-tert-butylation.[4][9]
Q3: I'm observing incomplete cleavage of the Trt group. What are the possible causes and solutions?
A3: Incomplete cleavage of the Trt group can stem from several factors:
-
Insufficient Reaction Time: Standard 2-3 hour cleavage times may not be adequate for long or complex peptides.[1]
-
Suboptimal Acid Concentration: The TFA concentration might be too low, especially if basic solvents were not thoroughly washed from the resin.[1]
-
Steric Hindrance: In aggregated peptide sequences, cleavage reagents may have poor access to the Trt-protected site.[1]
Troubleshooting steps include:
-
Extend the cleavage time: Increasing the reaction time to 4 hours or more can improve deprotection.[1]
-
Repeat the cleavage: If deprotection remains incomplete, precipitate the peptide, wash it, and subject it to a fresh cleavage cocktail.[1]
-
Ensure thorough washing: Before cleavage, wash the resin extensively with a solvent like dichloromethane (DCM) to remove any residual DMF.[9]
Q4: My peptide is forming dimers or oligomers after cleavage. What is the cause and how can I prevent it?
A4: The formation of dimers or oligomers is typically due to the oxidation of the free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[8][10] This can occur during cleavage if the environment is not sufficiently reducing, or during the workup and purification steps.[8]
Prevention strategies:
-
Incorporate a reducing agent in the cleavage cocktail: Additives like EDT or DTT are highly effective at preventing oxidation.[7][8]
-
Work under an inert atmosphere: Performing the cleavage and workup under nitrogen or argon can minimize exposure to atmospheric oxygen.[9]
-
Maintain a low pH: Keeping the peptide in an acidic solution after cleavage can help prevent oxidation until purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Peptide Yield | Incomplete cleavage.[9] | Extend cleavage time, increase TFA concentration, or re-cleave the resin with a fresh cocktail.[9] |
| Peptide reattachment to the resin.[11] | Optimize the scavenger cocktail; ensure sufficient TIS is used to quench resin-bound cations.[11] | |
| Poor precipitation. | Concentrate the TFA before precipitating in cold diethyl ether; ensure a sufficient volume of ether is used.[9] | |
| Presence of S-tert-butylated Peptide | Reaction of the Cys thiol with t-butyl cations from other protecting groups.[4] | Use a scavenger cocktail designed to minimize this, such as a two-step cleavage protocol with thioanisole, DMS, and DTT.[4][8] |
| Presence of Re-tritylated Peptide | Inefficient scavenging of the liberated trityl cation.[5][6] | Increase the concentration of TIS in the cleavage cocktail.[6] |
| Oxidation of Cysteine (Dimers/Oligomers) | Insufficiently reducing environment during cleavage or workup.[8] | Add a reducing agent like EDT or DTT to the cleavage cocktail.[2][8] Work under an inert atmosphere.[9] |
| Incomplete Removal of Other Protecting Groups | Insufficient cleavage time or TFA concentration for more stable protecting groups.[11] | Extend the cleavage time. For very stable groups, a stronger acid might be necessary, though this requires careful consideration of peptide stability.[11] |
Quantitative Data on Scavenger Performance
The following table summarizes the effect of different scavenger cocktails on the formation of Cys S-t-butylation during the cleavage of a model peptide.
Table 1: Effect of Various Scavengers on Cys S-t-butylation
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | % S-t-butylation |
| No additional scavenger | 15.4 |
| Thioanisole | 10.2 |
| DMS | 11.5 |
| m-Cresol | 12.1 |
| DTT | 8.9 |
| 1,4-BDMT | 7.8 |
| PPh₃ | 9.5 |
| Data adapted from a study on a model Cys-peptidyl resin cleaved for 1 hour at room temperature.[4] |
Experimental Protocols
Protocol 1: Standard Single-Step Cleavage
This protocol is suitable for most peptides containing one or a few Cys(Trt) residues.[2]
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh cleavage cocktail or neat TFA.[2]
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2]
-
Centrifuge the mixture to pellet the precipitated peptide.[2]
-
Decant the ether and wash the peptide pellet with cold ether two more times.[2]
-
Dry the crude peptide pellet under vacuum.[2]
-
Protocol 2: Two-Step Cleavage to Minimize S-tert-butylation
This protocol is recommended for peptides that are particularly susceptible to S-tert-butylation.[4][9]
-
Resin Preparation: Follow the same resin preparation steps as in Protocol 1.
-
Initial Cleavage:
-
Final Cleavage:
-
Peptide Precipitation and Isolation: Follow the same peptide precipitation and isolation steps as in Protocol 1.
Visualizations
Caption: Standard workflow for the cleavage and isolation of a Cys(Trt)-containing peptide.
Caption: A logical troubleshooting workflow for issues encountered during Cys(Trt) cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Improving the yield of peptides synthesized with H-Cys(Trt)-OtBu.HCl
Welcome to the technical support center for optimizing peptide synthesis using H-Cys(Trt)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of synthesized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using this compound?
Low yields in peptide synthesis involving this compound can stem from several factors. The most common issues include incomplete coupling reactions due to steric hindrance from the bulky trityl (Trt) and tert-butyl (OtBu) protecting groups, aggregation of the growing peptide chain, and various side reactions during both the coupling and final cleavage steps.[1][2][3] Racemization of the cysteine residue during activation and coupling is also a significant contributor to reduced yield of the desired product.[4][5][6]
Q2: How can I improve the coupling efficiency of this compound?
To improve coupling efficiency, several strategies can be employed. Using a more potent coupling reagent such as HATU, HBTU, or PyBOP can be effective for sterically hindered amino acids.[1][7] Performing a "double coupling" (repeating the coupling step) and extending the reaction time can also help drive the reaction to completion.[1] Additionally, switching from the standard solvent DMF to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures may improve solubility and reaction kinetics.[1][8]
Q3: What are the common side reactions associated with Cys(Trt) and how can they be minimized?
Key side reactions include:
-
Racemization: Cysteine is particularly susceptible to racemization. To minimize this, use a weaker base like 2,4,6-collidine (TMP) instead of DIEA or NMM, and avoid pre-activation of the amino acid.[4][5][6] The combination of DIC with HOBt or Oxyma Pure is also recommended for minimizing racemization when coupling Fmoc-Cys(Trt)-OH.[9]
-
3-(1-Piperidinyl)alanine Formation: This can occur at the C-terminal cysteine. The use of the sterically bulky trityl group helps to minimize this side reaction.[8][10]
-
S-alkylation during Cleavage: During TFA cleavage, the released trityl cation can re-attach to the cysteine thiol. This is suppressed by using effective scavengers like triisopropylsilane (TIS).[8][10][11]
-
S-tert-butylation: The thiol group can react with tBu cations from other protecting groups. A robust scavenger cocktail is crucial to prevent this.[12]
Q4: My peptide is aggregating during synthesis. What can I do?
Peptide aggregation can hinder both coupling and deprotection steps.[3][8] To mitigate this, consider the following:
-
Solvent Choice: Switch from DMF to NMP or use a "magic mixture" of DCM/DMF/NMP.[13]
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[8]
-
Elevated Temperature: Perform couplings at a higher temperature, but monitor for potential side reactions.[8]
-
Structure-Disrupting Elements: If the sequence allows, incorporate pseudoproline dipeptides to break up secondary structures that lead to aggregation.[8]
Q5: What is the optimal cleavage cocktail for a Cys(Trt)-containing peptide?
A standard and effective cleavage cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[7] The trityl group is labile to TFA, and TIS acts as a scavenger to irreversibly capture the released trityl cations, preventing side reactions.[10][11] For peptides particularly sensitive to side reactions, the composition and choice of scavengers may need to be optimized.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Low Final Peptide Yield After Cleavage
A low yield of the final product can be due to problems during synthesis or the cleavage/work-up process.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low peptide yield.
Issue 2: Presence of Unexpected Impurities in Mass Spectrometry
The mass of impurity peaks can indicate specific side reactions.
| Observed Mass Change | Probable Cause | Mitigation Strategy |
| +51 Da | 3-(1-Piperidinyl)alanine formation at C-terminal Cys | The bulky Trt group already helps minimize this. If it persists, ensure complete coupling to avoid prolonged exposure of the C-terminal residue to piperidine in subsequent cycles.[8] |
| +56 Da | S-tert-butylation of Cys | Use an optimized scavenger cocktail during cleavage, potentially with additional scavengers besides TIS and water.[12] |
| -1 Da / -2 Da | Disulfide bond formation (intramolecular or intermolecular dimerization) | Ensure proper scavenging during cleavage. If the free thiol is desired, work under inert conditions and consider adding a reducing agent like DTT to the work-up.[11] |
| No change (diastereomer) | Racemization of Cys residue | Use a weaker base (e.g., 2,4,6-collidine), avoid pre-activation, and use coupling reagents like DIC/Oxyma Pure.[4][6][9] |
| +167 Da | S-alkylation by Wang resin linker fragment (p-hydroxybenzyl group) | Use a different resin type if this is a persistent issue, especially for C-terminal Cys peptides. Ensure efficient scavenging during cleavage.[8][14] |
Key Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency and minimize racemization.
-
Resin Preparation: Swell the resin in DMF or NMP for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), a coupling reagent like HATU (3-5 eq.), and an additive like HOBt or Oxyma Pure (3-5 eq.) in a minimal amount of DMF or NMP.
-
Base Addition: Add a weak base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) (6-10 eq.) to the amino acid solution. Avoid pre-activation for extended periods.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for free primary amines.[2] If the test is positive (blue beads), wash the resin and repeat the coupling step (double coupling).[1]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then DCM.
Protocol 2: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol ensures efficient removal of the Trt group and minimizes side reactions.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. The solution may turn yellow or orange due to the formation of the trityl cation.[15]
-
Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[2]
-
Work-up: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.
-
Drying: Dry the final peptide pellet under vacuum.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when encountering common issues.
Caption: Decision tree for troubleshooting Cys(Trt) peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Managing steric hindrance during the coupling of H-Cys(Trt)-OtBu.HCl
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals facing challenges with the coupling of the sterically hindered amino acid derivative, H-Cys(Trt)-OtBu.HCl.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary challenge stems from significant steric hindrance. This is caused by the combination of two bulky protecting groups: the triphenylmethyl (Trt) group on the cysteine's sulfhydryl side-chain and the tert-butyl (OtBu) ester at the C-terminus. This bulkiness physically obstructs the approach of the incoming N-terminally protected amino acid, slowing down the rate of peptide bond formation and potentially leading to incomplete reactions.[1][2]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides (e.g., DCC, DIC).[1][2] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often considered the most efficient for overcoming significant steric hindrance.[2]
Q3: What are the common side reactions observed during the coupling of C-terminal cysteine derivatives?
When coupling a C-terminal cysteine, especially one attached to a resin, several side reactions can occur:
-
Racemization: Cysteine is highly susceptible to racemization during activation and coupling. This risk is minimized by using additives like HOBt or OxymaPure, or by employing coupling conditions that are not strongly basic.[3][4]
-
β-elimination to Dehydroalanine: Base-catalyzed elimination of the protected thiol group can form a dehydroalanine residue. This intermediate can then react with piperidine (used for Fmoc deprotection in solid-phase synthesis) to form a 3-(1-piperidinyl)alanine byproduct. The bulky trityl group helps to minimize this, but does not eliminate it entirely.[3]
Q4: How can I monitor the progress of a difficult coupling reaction?
For solid-phase peptide synthesis (SPPS), the Kaiser test (or ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[5] A blue color indicates an incomplete coupling reaction, suggesting that a recoupling step is necessary. For solution-phase synthesis, reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
Potential Cause: Incomplete reaction due to severe steric hindrance. Standard coupling protocols are often insufficient.[2]
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. HATU and COMU are excellent choices for difficult couplings due to the highly reactive esters they form.[1][5]
-
Increase Reagent Equivalents: Use a higher concentration of the N-protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading in SPPS) to drive the reaction forward.[7][8]
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[8][9] Monitor completion with a Kaiser test if on solid phase.[5]
-
Perform a Double Coupling: If the coupling is incomplete after the initial reaction time, filter the resin and repeat the coupling step with a fresh solution of activated amino acid.[7]
-
Increase Temperature: Gently warming the reaction to 30-40°C can improve the reaction rate, but this should be done cautiously as it can also increase the risk of side reactions like racemization.[6]
Issue 2: Presence of Deletion Sequences in the Final Product
Potential Cause: Incomplete coupling at the this compound step, leading to a portion of the peptide chains being terminated or missing the subsequent amino acid.
Solutions:
-
Implement Capping: After the coupling step, "cap" any unreacted free amines using a solution of acetic anhydride and a non-nucleophilic base like DIPEA. This prevents these unreacted chains from participating in subsequent coupling steps, simplifying the final purification.
-
Ensure Pre-activation: For many coupling reagents, especially uronium/aminium salts, a short pre-activation step (1-5 minutes) of the N-protected amino acid with the coupling reagent and base before adding it to the this compound can improve efficiency.[7][8]
Issue 3: Significant Racemization of the Cysteine Residue
Potential Cause: Cysteine is highly prone to racemization, especially under basic conditions or during prolonged activation times.[3]
Solutions:
-
Use Racemization-Suppressing Additives: Always include an additive like HOBt, and particularly its more effective analogues HOAt or OxymaPure, in the coupling cocktail.[2][4] Many modern coupling reagents like COMU already incorporate an Oxyma moiety.[4]
-
Control the Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote racemization.
-
Choose the Right Coupling Method: For particularly sensitive couplings, using DIC with HOBt or OxymaPure under base-free conditions can be an effective method to minimize racemization.[4]
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for success. The table below summarizes the performance of common reagents used for sterically hindered couplings.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings; forms reactive OAt esters.[1][5] | More expensive; based on potentially explosive HOAt; can cause guanidinylation of the N-terminus.[1][8] |
| HBTU/HCTU | Aminium/Uronium Salt | High | Efficient and widely used; byproducts are generally soluble.[1] | Can have allergenic potential; HCTU is more reactive than HBTU.[1] |
| COMU | Aminium/Uronium Salt | Very High | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[1][4][5] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | High | Efficient coupling; avoids guanidinylation side reactions.[1] | Less reactive than HATU; produces a carcinogenic byproduct (HMPA) in its predecessor, BOP.[1][8] |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective and widely available.[4][5] | Slower reaction rates for hindered couplings; potential for racemization and N-acylurea formation.[6] |
Experimental Protocols
Protocol 1: Optimized Coupling of an N-Fmoc Amino Acid to this compound (Solution Phase)
This protocol uses HATU, a highly efficient coupling reagent for sterically hindered systems.
-
Neutralization: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 15-20 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-Fmoc-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and allow the mixture to pre-activate for 5 minutes. The solution should change color.
-
Coupling: Add the activated amino acid solution from step 2 to the neutralized this compound solution from step 1.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. For this hindered coupling, allow at least 4-6 hours, or stir overnight if necessary.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Coupling on Solid Phase via the Kaiser Test
-
Sampling: After the coupling reaction has run for the desired time, take a small sample of the resin beads (1-2 mg).
-
Washing: Wash the beads thoroughly with DMF to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads.
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
Visualizations
Caption: A workflow diagram for troubleshooting low yield in peptide coupling.
Caption: Diagram illustrating the steric hindrance from Trt and OtBu groups.
Caption: A decision tree to aid in selecting an appropriate coupling reagent.
References
Validation & Comparative
Navigating the Maze of Cysteine Protection: A Mass Spectrometry-Based Comparison Guide for Peptide Analysis
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis and analysis, the choice of a cysteine-protecting group is a critical decision that significantly impacts downstream analytical outcomes. This guide provides an objective, data-driven comparison of the performance of the commonly used Cys(Trt) protecting group against other popular alternatives in mass spectrometry analysis, offering valuable insights for optimizing peptide characterization.
The thiol group of cysteine is a nexus of reactivity, prone to oxidation and the formation of disulfide bridges that are often crucial for the structure and function of peptides and proteins. During solid-phase peptide synthesis (SPPS), this reactivity must be tamed through the use of protecting groups. The trityl (Trt) group, known for its acid lability, is a workhorse in this field. However, its behavior, and that of its counterparts, under the scrutiny of mass spectrometry can vary dramatically, influencing data interpretation and the overall success of an analysis. This guide delves into a head-to-head comparison of Cys(Trt) with other frequently employed cysteine protecting groups, namely Acetamidomethyl (Acm), S-tert-butylthio (StBu), and Diphenylmethyl (Dpm), with a focus on their fragmentation patterns and performance in mass spectrometry.
At a Glance: Comparative Performance of Cysteine Protecting Groups in Mass Spectrometry
The selection of a cysteine protecting group extends beyond the synthesis strategy and into the realm of analytical characterization. The stability of these groups in the mass spectrometer's energetic environment dictates the fragmentation pathways observed, which can either facilitate or complicate peptide sequencing and identification. The following table summarizes the key characteristics and mass spectrometric behavior of the Cys(Trt) group and its common alternatives.
| Protecting Group | Abbreviation | Key Characteristics | Predominant Mass Spectrometry Behavior |
| Trityl | Trt | Highly acid-labile, bulky. | Labile: Readily cleaves in the gas phase to produce a prominent trityl cation fragment at m/z 243.1. This can be the base peak, potentially suppressing peptide backbone fragmentation.[1] |
| Acetamidomethyl | Acm | Stable to trifluoroacetic acid (TFA), removed by reagents like iodine or mercury(II) acetate. | Stable: Generally remains intact under typical collision-induced dissociation (CID) conditions. Fragmentation primarily occurs along the peptide backbone.[1] |
| S-tert-butylthio | StBu | Cleaved by reducing agents. | Moderately Labile: Can be lost as a neutral fragment, but this fragmentation is typically less pronounced compared to the Trityl group.[1] |
| Diphenylmethyl | Dpm | Acid-labile, similar to Trt but with different steric and electronic properties. | Labile: Similar to the Trityl group, it is expected to be labile in the gas phase, although specific fragmentation patterns are less commonly reported. |
In-Depth Analysis: Fragmentation Behavior and its Implications
The fragmentation pattern of a protected peptide in a tandem mass spectrometer is a direct consequence of the protecting group's stability.
Cys(Trt): A Double-Edged Sword
The hallmark of the Cys(Trt) group in mass spectrometry is its propensity to detach from the peptide, forming a highly stable trityl cation.[1] This phenomenon, often referred to as in-source decay or gas-phase fragmentation, can be so efficient that the peak corresponding to the trityl cation (m/z 243.1) dominates the MS/MS spectrum. While this provides a clear diagnostic marker for the presence of a Trt-protected cysteine, it can also be a significant drawback. The energy transferred to the peptide ion is preferentially channeled into cleaving the Cys-Trt bond, which can suppress the fragmentation of the peptide backbone. This, in turn, can lead to incomplete sequence information and hinder confident peptide identification.
Cys(Acm): The Stable Backbone
In stark contrast, the Acm group exhibits high stability under the conditions typically employed in tandem mass spectrometry.[1] This stability is advantageous as it directs the fragmentation energy to the peptide bonds, resulting in a rich series of b- and y-ions that are essential for de novo sequencing and database searching. The absence of a dominant protecting group fragment simplifies the spectrum and often leads to higher sequence coverage.
Cys(StBu): A Middle Ground
The StBu group presents an intermediate case. While it can be lost during fragmentation, the intensity of the corresponding fragment is generally lower than that of the trityl cation.[1] This can offer a balance between having a diagnostic loss and retaining sufficient energy for peptide backbone fragmentation.
Cys(Dpm): The Less-Charted Territory
The Dpm group, being structurally related to the Trt group, is also expected to be labile in the mass spectrometer. However, detailed quantitative comparisons of its fragmentation efficiency against other protecting groups are not as readily available in the literature. It is reasonable to anticipate a significant neutral loss or a characteristic fragment ion, which could impact sequence analysis in a manner similar to the Trt group.
Experimental Corner: Protocols for Analysis
Reproducible and reliable data are the cornerstones of scientific research. The following protocols provide a general framework for the mass spectrometry analysis of peptides containing cysteine-protecting groups.
Sample Preparation for Mass Spectrometry
-
Peptide Purification: Following solid-phase peptide synthesis and cleavage from the resin, purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove scavengers, truncated sequences, and other impurities.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.
-
Resuspension: Just prior to mass spectrometry analysis, dissolve the lyophilized peptide in an appropriate solvent, typically a mixture of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%) to promote ionization. The final concentration should be in the low micromolar to high nanomolar range, depending on the sensitivity of the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a linear gradient of increasing mobile phase B to elute the peptides. A typical gradient might be from 5% to 40% B over 30 minutes.
-
Flow Rate: Adjust the flow rate according to the column's inner diameter (e.g., 200-300 nL/min for nano-LC).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for peptides.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the protected peptides.
-
MS2 Scans (Tandem MS): Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation.
-
Fragmentation: Utilize collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptide ions. The collision energy should be optimized for the specific peptide and instrument.
-
Data Analysis: Process the acquired data using a suitable software package to identify the peptides by searching against a sequence database. Pay close attention to the fragmentation spectra to assess sequence coverage and identify any characteristic fragment ions from the protecting groups.
-
Visualizing the Workflow
Logical Framework for Protecting Group Selection
References
A Comparative Guide to Trityl (Trt) and Acetamidomethyl (Acm) for Cysteine Protection in Solid-Phase Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is critical to achieving high purity and yield of the target peptide. The thiol group of cysteine is particularly reactive, necessitating robust protection to prevent unwanted side reactions such as oxidation and disulfide scrambling. Among the various protecting groups available, Trityl (Trt) and Acetamidomethyl (Acm) are two of the most widely employed. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal protecting group for their specific synthetic strategy.
Chemical Properties and Orthogonality
The primary distinction between Trt and Acm lies in their deprotection chemistry, which dictates their application in different synthetic schemes, particularly in the synthesis of peptides with multiple disulfide bonds.
Trityl (Trt) is a triphenylmethyl group that protects the cysteine thiol via a thioether linkage. Its key characteristic is its lability to acidic conditions.[1] It is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[1] This makes Trt a convenient and cost-effective choice for the synthesis of peptides that require a free thiol upon completion of the synthesis.[2] The bulky nature of the Trt group can also help to reduce peptide aggregation during synthesis.
Acetamidomethyl (Acm) , on the other hand, forms a stable thioether linkage that is resistant to the acidic conditions of standard Fmoc-SPPS cleavage.[3][4] This stability makes Acm an ideal choice for orthogonal protection strategies, where sequential and regioselective formation of multiple disulfide bonds is required.[3][4] The Acm group remains on the cysteine residue after TFA cleavage and can be selectively removed at a later stage using specific reagents.[3]
Quantitative Performance Comparison
The choice of protecting group can significantly impact the efficiency of the synthesis and the purity of the final peptide. Key performance indicators include the propensity for racemization during coupling and the occurrence of side reactions.
| Parameter | Trityl (Trt) | Acetamidomethyl (Acm) | References |
| Racemization | More prone to racemization, especially with base-mediated coupling reagents. A study reported 3.3% racemization for Fmoc-Cys(Trt)-OH during coupling. | Generally leads to a lower degree of racemization compared to Trt under the same coupling conditions. | [4][5] |
| Deprotection Condition | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). | Requires specific reagents such as iodine (I₂), mercury(II) acetate (Hg(OAc)₂), or N-chlorosuccinimide (NCS). | [1][3] |
| Orthogonality | Not orthogonal to other acid-labile protecting groups. | Orthogonal to acid-labile groups (e.g., Trt) and reductively cleaved groups. | [4] |
Common Side Reactions
Several side reactions can occur during SPPS involving cysteine, and the choice of protecting group can influence their prevalence.
| Side Reaction | Trityl (Trt) | Acetamidomethyl (Acm) | Mitigation Strategies |
| Racemization | Higher susceptibility, particularly with potent activating reagents. | Lower susceptibility compared to Trt. | Use carbodiimide-based activators (e.g., DIC/HOBt) instead of uronium/phosphonium reagents. |
| β-Elimination and Piperidinylalanine Formation | Can occur with C-terminal cysteine, especially on Wang-type resins. The bulky Trt group can minimize but not eliminate this. | Can also occur with C-terminal cysteine. | Use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin is recommended for C-terminal cysteine peptides. |
| Incomplete Deprotection | The deprotection reaction with TFA is reversible and can be incomplete. | Deprotection can be sluggish or incomplete depending on the reagent and peptide sequence. | Use of scavengers like triisopropylsilane (TIS) is crucial for Trt removal. For Acm, ensure sufficient equivalents of deprotecting reagent and adequate reaction time. |
| Side Reactions during Deprotection | The released trityl cation can cause side reactions with sensitive residues like tryptophan and methionine if not properly scavenged. | Iodine-mediated deprotection can lead to iodination of tyrosine residues. Mercury(II) acetate is highly toxic. | Use of appropriate scavengers in the cleavage cocktail for Trt. Careful monitoring and quenching of iodine for Acm deprotection. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful use of these protecting groups.
Trityl (Trt) Deprotection (during final cleavage)
This protocol describes the standard procedure for the final cleavage of a peptide from the resin and simultaneous deprotection of Trt and other acid-labile side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For peptides containing multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[2]
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then drain.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional shaking for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Acetamidomethyl (Acm) Deprotection
The following protocols describe two common methods for the deprotection of Acm-protected cysteine residues in solution after the peptide has been cleaved from the resin.
This method results in the simultaneous deprotection of Acm groups and the formation of a disulfide bond.
Reagents:
-
Acm-protected peptide
-
Solvent: Aqueous acetic acid, aqueous methanol, or DMF/water mixture
-
Iodine (I₂) solution
-
Quenching solution: Aqueous sodium thiosulfate or ascorbic acid
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Add a solution of iodine (10-50 fold excess per Acm group) dropwise to the stirring peptide solution.[3]
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 40-60 minutes.[3]
-
Quench the excess iodine by adding the quenching solution until the yellow color disappears.
-
Remove the solvent under reduced pressure and purify the crude peptide by HPLC.
This method is used when a free thiol is desired for subsequent modifications. Caution: Mercury compounds are highly toxic and require careful handling and disposal.
Reagents:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[6]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[6]
-
Add mercury(II) acetate (1.0 equivalent per Acm group).[3]
-
Readjust the pH to 4.0 with aqueous ammonia or acetic acid and stir the mixture at room temperature for 1 hour.[3]
-
Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[6]
-
Remove the precipitate by centrifugation.
-
Desalt the supernatant containing the deprotected peptide by preparative HPLC.
Conclusion
Both Trt and Acm are highly effective and widely used protecting groups for cysteine in SPPS, each with its own set of advantages and disadvantages. The choice between them is primarily dictated by the synthetic strategy.
-
Trt is the protecting group of choice for routine synthesis of peptides that require a free thiol upon final cleavage. Its acid lability and cost-effectiveness make it a straightforward and efficient option.
-
Acm is indispensable for more complex synthetic endeavors, particularly those involving the regioselective formation of multiple disulfide bonds. Its stability to TFA allows for the isolation and purification of the protected peptide before selective deprotection and disulfide bond formation, providing a level of control that is not possible with Trt.
Researchers should carefully consider the specific requirements of their target peptide, including the desired disulfide bond architecture and the presence of other sensitive residues, when selecting between Trt and Acm for cysteine protection.
References
Orthogonal protection strategies using Cys(Trt) and other protecting groups
A Comparative Guide to Orthogonal Protection Strategies Using Cys(Trt)
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The high nucleophilicity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions and to enable the regioselective formation of specific disulfide bonds, which are often critical for peptide structure and function.[1][2]
This guide provides an objective comparison of orthogonal protection strategies focusing on the widely used S-trityl-L-cysteine (Cys(Trt)). We will evaluate its performance against other common cysteine protecting groups, supported by experimental data and detailed methodologies.
The Principle of Orthogonal Protection
In peptide synthesis, an "orthogonal" protection scheme is one where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[3][4] This concept is paramount for synthesizing complex peptides, such as those with multiple disulfide bridges, where sequential and controlled deprotection is required.[3][5] The Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy is inherently orthogonal: the base-labile Fmoc group is used for temporary Nα-amino protection, while acid-labile groups are used for permanent side-chain protection.[6]
The trityl (Trt) group is a cornerstone of this strategy for cysteine protection. It is stable to the basic conditions (e.g., 20% piperidine in DMF) required for Nα-Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final step of releasing the peptide from the resin.[7][8] This makes Fmoc-Cys(Trt)-OH a convenient and cost-effective choice for the routine synthesis of peptides intended to have free thiol groups.[7][8]
Comparative Analysis of Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the desired disulfide bond architecture and the overall synthetic plan.[1] While Cys(Trt) is suitable for many applications, other groups offer distinct advantages for more complex syntheses. The following table provides a comparison of commonly employed cysteine protecting groups in Fmoc SPPS.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features |
| Trityl | Trt | Mild to strong acid (e.g., 95% TFA, H₂O, TIS).[1][8] | Cleaved during final resin cleavage. Not orthogonal to other acid-labile groups like tBu. Cost-effective for routine synthesis.[8] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM).[8][9] | Highly acid-sensitive. Can be selectively removed on-resin while Trt, Acm, and tBu groups remain intact.[8][9] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver(I) salts.[1] | Stable to TFA. Allows for purification of the fully protected peptide before selective disulfide bond formation. Orthogonal to Trt and tBu.[1][10] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂.[1][11] | Stable to TFA and iodine oxidation, making it orthogonal to both Trt and Acm deprotection conditions.[1][10] |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols like DTT, or phosphines).[8] | Stable to both acidic (TFA) and basic (piperidine) conditions.[12] Useful for on-resin deprotection strategies.[8] |
| Tetrahydropyranyl | Thp | Mild to strong acid (e.g., 95% TFA, H₂O, TIS).[1][8] | Stable to 1% TFA in DCM.[8] Offers a significant advantage by reducing racemization compared to Trt during coupling.[1] |
Quantitative Performance Data: Racemization
A significant challenge in peptide synthesis is the racemization of cysteine residues during the activation and coupling steps.[7] The choice of protecting group can substantially influence the extent of this side reaction.
| Protected Amino Acid | Coupling Reagent/Method | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI / Oxyma Pure | 3.3%[8][13] |
| Fmoc-Cys(Dpm)-OH | DIPCDI / Oxyma Pure | 6.8%[8] |
| Fmoc-Cys(Thp)-OH | DIPCDI / Oxyma Pure | 0.74%[8] |
These data highlight that protecting groups like Thp can offer significant advantages in minimizing epimerization, which is critical for synthesizing chirally pure peptides.[1]
Visualizing Orthogonal Workflows
Diagrams created using Graphviz illustrate the logical steps in peptide synthesis and orthogonal deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
The Trityl Group: A Superior Choice for Cysteine Protection in Peptide Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the protection of reactive amino acid side chains is paramount to achieving high yields and purity. The thiol group of cysteine presents a unique challenge due to its high nucleophilicity and propensity for oxidation. Among the various protecting groups available, the Trityl (Trt) group has established itself as a cornerstone in modern Fmoc-based SPPS. This guide provides an objective comparison of the Trt group with other common cysteine protecting groups, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
Key Advantages of Trityl (Trt) Protection
The Trityl group, a triphenylmethyl moiety, offers a unique combination of properties that make it highly advantageous for cysteine protection:
-
Acid Lability: The Trt group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is the standard final step in Fmoc-SPPS to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[1][2] This allows for a convenient one-step deprotection process.
-
Base Stability: It is highly resistant to the basic conditions used for the removal of the Fmoc group (typically piperidine), ensuring the integrity of the cysteine side chain throughout the iterative cycles of peptide elongation.[1]
-
Steric Hindrance: The bulky nature of the Trt group provides excellent steric protection for the thiol group, effectively preventing unwanted side reactions such as oxidation and alkylation.[1][2] This bulkiness can also help to disrupt peptide aggregation during synthesis.[2]
-
Cost-Effectiveness: For routine synthesis of peptides requiring a free thiol upon completion, the use of Fmoc-Cys(Trt)-OH is often the most economical approach.[3]
-
Orthogonality: The Trt group is orthogonal to several other cysteine protecting groups, such as Acetamidomethyl (Acm), which is stable to TFA but can be removed with specific reagents like iodine or mercury(II) acetate.[2][4][5] This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides.[5][6]
Quantitative Comparison of Cysteine Protecting Groups
The choice of a protecting group can significantly impact the efficiency and purity of peptide synthesis. The following tables summarize key quantitative data comparing the performance of the Trt group with other commonly used cysteine protecting groups.
| Protecting Group | Coupling Conditions | Racemization (%) | Notes |
| Trt | DIPCDI/Oxyma Pure | 3.3 | A common coupling method.[1][3] |
| Trt | HCTU/DIEA (Microwave, 50°C) | 10.9 | Increased racemization with uronium/phosphonium reagents and heat.[1] |
| Trt | HCTU/DIEA (Microwave, 80°C) | 26.6 | Higher temperatures lead to significantly more racemization.[1] |
| Acm | HCTU/DIEA | Generally lower than Trt | The Acm group generally shows lower racemization rates compared to Trt under similar conditions.[6] |
| Dpm | DIPCDI/Oxyma Pure | 6.8 | Higher racemization compared to Trt under these conditions.[3] |
| Thp | DIPCDI/Oxyma Pure | 0.74 | Significantly lower racemization compared to Trt, Dpm, and Acm.[3][4] |
| Ddm | HCTU/6-Cl-HOBt/DIEA | 0.8 | Demonstrates very low racemization even with phosphonium/uronium reagents.[6] |
| MBom | HCTU/6-Cl-HOBt/DIEA | 0.4 | Shows the lowest racemization among the compared groups under these conditions.[6] |
Table 1: Comparison of Cysteine Racemization with Different Protecting Groups.
| Protecting Group | Cleavage Condition | Side Product Formation (%) | Notes |
| Trt | TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h | 15.4 (S-tert-butylation) | A common side reaction during cleavage.[1] |
| Trt | TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h | 32.3 (S-tert-butylation) | Increased temperature and time exacerbate the side reaction.[1] |
Table 2: Side Product Formation during Cleavage of Trt-Protected Cysteine.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of protecting groups in peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OH Incorporation
This protocol outlines the standard manual procedure for incorporating a Trityl-protected cysteine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptidyl-resin with a free N-terminal amine
-
Fmoc-Cys(Trt)-OH (3-5 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and coupling reagents in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Repeat:
-
Continue with the next Fmoc-amino acid coupling cycle (steps 1-3).
-
Protocol 2: Final Cleavage and Deprotection of the Trt Group
This protocol describes the final step of cleaving the peptide from the resin and concurrently removing the Trityl and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v). For peptides containing sensitive residues like tryptophan or methionine, a more complex cocktail such as Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is recommended.[7]
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Workflows and Comparisons
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Comparative Guide to Cysteine Protection: H-Cys(Trt)-OtBu.HCl vs. Fmoc-Cys(Mmt)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for cysteine residues is a critical determinant of success in solid-phase peptide synthesis (SPPS). The highly reactive nature of the cysteine thiol group necessitates robust protection to prevent unwanted side reactions and to enable the regioselective formation of disulfide bonds, which are often crucial for the peptide's structure and biological function. This guide provides an objective, data-driven comparison of two commonly employed cysteine derivatives: H-Cys(Trt)-OtBu.HCl and Fmoc-Cys(Mmt)-OH.
While this compound offers a cost-effective option for incorporating a trityl-protected cysteine, for the purpose of a direct comparison in the context of modern Fmoc-based SPPS, this guide will focus on its N-α-Fmoc protected counterpart, Fmoc-Cys(Trt)-OH, alongside Fmoc-Cys(Mmt)-OH. This allows for a more relevant evaluation of their performance during peptide chain elongation.
The primary distinction lies in the acid lability of the thiol protecting groups. The 4-methoxytrityl (Mmt) group is significantly more acid-sensitive than the trityl (Trt) group, which forms the basis for its utility in orthogonal protection strategies. This key difference has profound implications for the synthesis of complex peptides, including those with multiple disulfide bridges, cyclic structures, or sites for specific modification.
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance characteristics of Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH based on available experimental data.
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Mmt)-OH |
| Thiol Protecting Group | Trityl (Trt) | 4-Methoxytrityl (Mmt) |
| Deprotection Conditions | Strong acid, typically during final cleavage (e.g., 95% TFA)[1][2] | Very mild acid (e.g., 0.5-2% TFA in DCM)[1][3][4] |
| Orthogonality | Limited; removed with other acid-labile groups (e.g., t-butyl) during final cleavage.[5] | High; can be removed selectively on-resin in the presence of Trt, t-butyl, and other acid-labile groups.[1][3][5] |
| Racemization | Prone to racemization, especially with base-mediated coupling reagents. Reported rates of 3.3% (DIPCDI/Oxyma) to over 10% (HCTU/DIEA with microwave).[1][5][6][7] | Generally exhibits lower racemization compared to Trt, though direct comparative studies are limited.[5] |
| Key Applications | Routine synthesis of peptides with free thiols upon cleavage; cost-effective.[1] | Synthesis of complex peptides requiring regioselective disulfide bond formation, on-resin side-chain modification, or branched structures.[5][8] |
| Side Reactions | Incomplete deprotection without efficient scavengers (e.g., TIS) due to re-attachment of the stable trityl cation.[1][2] | Potential for premature deprotection if exposed to acidic conditions during synthesis. |
Experimental Protocols
Detailed and reliable protocols are essential for reproducible outcomes in peptide synthesis. The following are representative methodologies for the deprotection of Trt and Mmt groups.
Protocol 1: On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger (optional but recommended): 2-5% Triisopropylsilane (TIS) in the deprotection solution
-
DCM for washing
-
Neutralizing solution: 10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the solvent and add the deprotection solution (1-2% TFA in DCM, with or without TIS).
-
Agitate the mixture at room temperature. The progress of the deprotection can be monitored by observing the release of the yellow Mmt cation into the solution.[1]
-
Repeat the treatment with fresh deprotection solution until the yellow color is no longer observed in the filtrate (typically 5-10 cycles of 2-5 minutes each).
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with the 10% DIPEA in DMF solution.
-
Wash the resin with DMF followed by DCM to prepare for the next step (e.g., coupling or on-resin cyclization).
Protocol 2: Final Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol outlines the standard procedure for the final cleavage of the peptide from the resin, with the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptidyl-resin containing Cys(Trt) residues
-
Cleavage cocktail (freshly prepared), e.g., Reagent K or a standard TFA/scavenger mixture.
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine residues, a longer reaction time may be necessary.[9]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizing the Workflow: SPPS and Deprotection Strategies
The following diagrams, generated using the DOT language, illustrate the key workflows discussed.
Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy for regioselective disulfide bond formation.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fully Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Safety Operating Guide
Navigating the Safe Disposal of H-Cys(Trt)-OtBu.HCl: A Comprehensive Guide
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of specialized chemical reagents like H-Cys(Trt)-OtBu.HCl (tert-butyl S-trityl-L-cysteinate hydrochloride) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring compliance and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. This compound is a chemical that requires careful handling to avoid potential health risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Profile of this compound
Understanding the specific hazards associated with this compound is fundamental to its safe management. The compound is classified with the following hazard statements:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is a summary of information found in safety data sheets provided by various suppliers.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2][3] The following steps provide a general framework for proper disposal:
1. Unused or Expired Material (Solid Form):
-
Step 1: Collection: Keep the chemical in its original container if possible. Ensure the container is securely sealed and properly labeled.
-
Step 2: Waste Identification: Classify the material as non-hazardous chemical waste. While not typically classified as hazardous for transport, it must be disposed of through a licensed chemical waste disposal service.[2][4]
-
Step 3: Storage: Store the container in a designated chemical waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.[5]
-
Step 4: Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a certified chemical waste contractor.
2. Contaminated Labware and Materials:
-
Step 1: Segregation: Separate contaminated materials (e.g., gloves, weighing paper, pipette tips) from regular trash.
-
Step 2: Collection: Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealed waste container or bag.
-
Step 3: Disposal: Dispose of the container as solid chemical waste through your institution's EHS-approved waste stream.
3. Spill Management:
-
Step 1: Evacuation and Ventilation: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Step 2: Control: For small spills, prevent the spread of dust. Avoid dry sweeping.
-
Step 3: Cleanup: Carefully sweep up the spilled solid and place it into a suitable container for disposal.[2][5] Do not allow the product to enter drains.[2]
-
Step 4: Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if compatible) and dispose of the cleaning materials as chemical waste.
Experimental Protocols
This document focuses on the safety and disposal procedures for this compound and does not cite specific experimental protocols. For methodologies involving this compound, please refer to relevant peer-reviewed scientific literature in the fields of peptide synthesis and medicinal chemistry.[6][7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride | 158009-03-1 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. 158009-03-1 this compound AKSci 9199DT [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
Personal protective equipment for handling H-Cys(Trt)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of H-Cys(Trt)-OtBu.HCl (CAS RN: 158009-03-1).
This document provides critical safety protocols and operational guidance for handling this compound, a key reagent in peptide synthesis and drug development. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the signal word "Warning" and is associated with the following hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, the use of appropriate personal protective equipment is mandatory.
The following table summarizes the recommended PPE for handling this compound, based on established laboratory safety standards for similar chemical entities.[1][2][3][4]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes and fine dust. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved, fully-fastened lab coat is required to protect against skin contact. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound, especially weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
-
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all manipulations of the solid material within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound, avoiding direct contact.
-
-
Solution Preparation:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Keep the container closed as much as possible during the dissolution process.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with institutional and regulatory standards.
-
Unused Compound: The pure, unused chemical should be disposed of as hazardous chemical waste. It must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be treated as hazardous waste and disposed of in a designated, labeled container.[2]
-
Solutions: All solutions containing this compound should be collected in an appropriate, labeled hazardous waste container. Do not pour chemical waste down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
